5-Bromo-1-butyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-butylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCPFIDHKMCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682484 | |
| Record name | 5-Bromo-1-butyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-85-7 | |
| Record name | 5-Bromo-1-butyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-butyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-butyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-Bromo-1-butyl-1H-indazole. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably a class of synthetic cannabinoids. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and forensic science.
Core Chemical Properties
| Property | This compound | 5-Bromo-1H-indazole (Precursor) | ADB-5'Br-BUTINACA (Derivative) |
| Molecular Formula | C₁₁H₁₃BrN₂ | C₇H₅BrN₂[2] | C₁₈H₂₅BrN₄O₂[3][4] |
| Molecular Weight | 253.14 g/mol [1] | 197.03 g/mol [2] | 409.3 g/mol [3][4] |
| CAS Number | 1280786-85-7[1] | 53857-57-1 | Not Available[5] |
| Appearance | Not available | Powder | Crystalline solid[3] |
| Melting Point | Not available | 123-127 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | DMF: 5 mg/mL, DMSO: 3 mg/mL, Ethanol: 2 mg/mL[3] |
| Storage Condition | Room temperature, sealed, dry[1] | Not available | -20°C[6] |
Synthesis and Reactivity
The synthesis of this compound typically involves the N-alkylation of 5-bromo-1H-indazole. The precursor, 5-bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline.
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole
A common synthetic route to 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization. While a specific peer-reviewed protocol for this exact transformation is not available in the provided search results, a general procedure can be outlined based on established organic chemistry principles.
Materials:
-
4-bromo-2-methylaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Solvent (e.g., water, acetic acid)
Procedure:
-
Dissolve 4-bromo-2-methylaniline in an acidic solution (e.g., aqueous hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time to allow for the formation of the diazonium salt.
-
Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization to form 5-bromo-1H-indazole.
-
The product can then be isolated by extraction and purified by recrystallization or chromatography.
Experimental Protocol: N-Alkylation to form this compound
The addition of the butyl group to the nitrogen of the indazole ring is a standard N-alkylation reaction.[7]
Materials:
-
5-bromo-1H-indazole
-
1-bromobutane (or other butylating agent)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
Dissolve 5-bromo-1H-indazole in the chosen solvent in a reaction flask.
-
Add the base portion-wise to the solution at room temperature or below, with stirring.
-
After the deprotonation is complete (indicated by the cessation of gas evolution if using NaH), add 1-bromobutane dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.
Caption: Synthesis pathway of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques. The following protocols are based on methods reported for the analysis of the closely related compound, ADB-5'Br-BUTINACA.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To separate the compound from a mixture and determine its mass-to-charge ratio, aiding in identification.
Instrumentation: An Agilent 6890N Network GC system coupled to an Agilent 5973 Network Mass Selective Detector is a suitable instrument.[9]
Methodology:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[9]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 20°C/min and held for 3 minutes, followed by a ramp to 315°C at 25°C/min and held for 12 minutes.[9]
-
Mass Scan Range: m/z 35-500[9]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Purpose: Provides high-resolution mass accuracy for confident formula determination and structural elucidation through fragmentation analysis.
Instrumentation: A Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system is an example of a suitable setup.
Methodology:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase: A gradient of ammonium formate buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the detailed molecular structure by analyzing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial.
Instrumentation: A Bruker AVANCE NEO 400 spectrometer or similar.[9]
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Standard ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC for complete structural assignment.[8]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Purpose: To identify functional groups present in the molecule.
Instrumentation: A Thermo SCIENTIFIC Nicolet iS5 FT-IR spectrometer with an iD5 ATR accessory.[9]
Methodology:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded, typically with a resolution of 4 cm⁻¹.[9]
Caption: Analytical workflow for the characterization of this compound.
Biological Activity and Significance
This compound is primarily of interest as a key building block in the synthesis of synthetic cannabinoid receptor agonists (SCRAs).[1][10] Its derivatives, such as ADB-5'Br-BUTINACA, are known to be potent agonists of the cannabinoid receptors CB1 and CB2.[10]
The indazole core, the N-butyl tail, and the carboxamide linker present in these derivatives are structural features that facilitate binding to the cannabinoid receptors, mimicking the effects of endocannabinoids. The bromine substitution at the 5-position of the indazole ring is a more recent structural modification observed in emerging synthetic cannabinoids.[10] The metabolism of these compounds has also been a subject of study, with research identifying various hydroxylated and hydrolyzed metabolites.[11]
Caption: Interaction of this compound derivatives with cannabinoid receptors.
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on the safety data for the closely related precursor, 5-bromo-1H-indazole, appropriate precautions should be taken.
Hazard Classifications for 5-Bromo-1H-indazole:
-
Acute Toxicity, Oral (Category 4)
-
Serious Eye Damage (Category 1)
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Given the biological activity of its derivatives, this compound and related compounds should be handled with care in a laboratory setting by trained personnel, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. cfsre.org [cfsre.org]
- 6. caymanchem.com [caymanchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. ovid.com [ovid.com]
- 9. policija.si [policija.si]
- 10. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-Bromo-1-butyl-1H-indazole
CAS Number: 1280786-85-7
This technical guide provides a comprehensive overview of 5-Bromo-1-butyl-1H-indazole, a key synthetic intermediate in the development of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Physical Properties
This compound is a substituted indazole derivative. While specific experimental data on its physical properties are not extensively reported in publicly available literature, its fundamental characteristics can be summarized. The compound's primary role as a synthetic intermediate means it is often generated and used in subsequent reactions without detailed isolation and characterization as a final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1280786-85-7 | N/A |
| Molecular Formula | C₁₁H₁₃BrN₂ | N/A |
| Molecular Weight | 253.14 g/mol | N/A |
| Storage Condition | Room temperature, sealed, dry | [1] |
Synthesis and Experimental Protocols
The primary route to synthesizing this compound is through the N-alkylation of a 5-bromo-1H-indazole precursor. The regioselectivity of this reaction (alkylation at the N-1 versus N-2 position of the indazole ring) is a critical aspect of the synthesis.
Synthesis of the Precursor: 5-Bromo-1H-indazole
A common method for the synthesis of the 5-bromo-1H-indazole precursor involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole [2]
-
Materials: 4-bromo-2-methylaniline, chloroform, acetic anhydride, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, sodium hydroxide, ethyl acetate, brine, magnesium sulfate, heptane.
-
Procedure:
-
A solution of 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at a temperature below 40°C.
-
The solution is stirred for 50 minutes, after which potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added.
-
The mixture is refluxed at 68°C for 20 hours.
-
After cooling to 25°C, the volatile components are removed by distillation under vacuum (30 mmHg, 30-40°C).
-
Water (225 mL total) is added in portions, and an azeotropic distillation is performed to remove remaining volatiles.
-
The product mass is transferred back to the reaction vessel with water (50 mL) and concentrated hydrochloric acid (400 mL).
-
The mixture is heated to 50-55°C, and an additional 100 mL of acid is added over 2 hours.
-
After cooling to 20°C, the pH is adjusted to 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.
-
Water (100 mL) and ethyl acetate (350 mL) are added, and the mixture is filtered.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed with brine (240 mL), filtered, and dried over magnesium sulfate.
-
The dried solution is filtered through a silica gel pad with ethyl acetate.
-
The solvent is removed by rotary evaporation, with the addition of heptane (0.45 L) during the process, until a dry solid remains.
-
The solid is slurried with heptane (0.1 L), filtered, and dried under vacuum at 45°C to yield 5-bromoindazole.
-
N-1 Alkylation of 5-Bromo-1H-indazole to form this compound
The selective N-1 alkylation of the indazole ring is crucial. The use of sodium hydride in tetrahydrofuran has been shown to be a highly regioselective method for achieving N-1 alkylation of substituted indazoles.[3][4]
Experimental Protocol: N-1 Butylation of 5-Bromo-1H-indazole (Adapted from[3][5])
-
Materials: 5-bromo-1H-indazole, anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil), 1-bromobutane, saturated aqueous ammonium chloride, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF (to a concentration of 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 1-bromobutane (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
-
Role in Synthesis of Bioactive Molecules
This compound is a key building block in the synthesis of various synthetic cannabinoid receptor agonists (SCRAs).[6][7] Its structure provides a scaffold that can be further functionalized to create potent ligands for cannabinoid receptors. The bromo- and butyl-substituents are important for modulating the pharmacological activity of the final compounds.[1]
The general synthetic pathway involves the initial preparation of the this compound core, which is then typically followed by the introduction of a carboxamide or a similar functional group at the 3-position of the indazole ring. This is often achieved by first synthesizing this compound-3-carboxylic acid and then coupling it with a suitable amine.
Analytical Characterization
While a detailed, isolated analytical profile for this compound is not extensively documented, its presence and structure are confirmed within the analysis of the more complex molecules it is used to create. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the final products, which inherently confirms the structure of the this compound core.[6][7]
Table 2: Analytical Methods for Characterization of Derivatives
| Analytical Technique | Application | Reference |
| GC-MS | Identification and fragmentation pattern analysis of final products. | [6] |
| LC-QTOF-MS | Accurate mass determination and structural elucidation of final products. | [6][7] |
| NMR (¹H and ¹³C) | Detailed structural confirmation of the entire molecule, including the indazole core and its substituents. | [7] |
Signaling Pathways and Biological Activity
There is no direct evidence in the reviewed literature of this compound itself having significant biological activity or directly modulating specific signaling pathways. Its importance lies in its role as a precursor to pharmacologically active molecules. The final compounds, such as synthetic cannabinoids derived from this core, are potent agonists of the cannabinoid receptors CB1 and CB2. The interaction of these final compounds with the CB1 and CB2 receptors initiates a cascade of intracellular signaling events, which are responsible for their psychoactive and physiological effects.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from precursor to this compound and its subsequent functionalization.
Role as a Synthetic Intermediate
Caption: Logical flow demonstrating the role of this compound as a core intermediate.
References
Spectroscopic and Synthetic Profile of 5-Bromo-1-butyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 5-Bromo-1-butyl-1H-indazole. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, and a thorough understanding of its characteristics is essential for researchers in medicinal chemistry and drug development.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific intermediate, the presented data is based on established principles of spectroscopy and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | s | 1H | H-3 |
| ~7.80 | d | 1H | H-4 |
| ~7.45 | d | 1H | H-6 |
| ~7.30 | s | 1H | H-7 |
| ~4.40 | t | 2H | N-CH₂ |
| ~1.90 | m | 2H | N-CH₂-CH₂ |
| ~1.40 | m | 2H | N-(CH₂)₂-CH₂ |
| ~0.95 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | C-7a |
| ~135.0 | C-3 |
| ~129.0 | C-4 |
| ~124.0 | C-6 |
| ~121.5 | C-3a |
| ~115.0 | C-5 |
| ~110.0 | C-7 |
| ~48.0 | N-CH₂ |
| ~32.0 | N-CH₂-CH₂ |
| ~20.0 | N-(CH₂)₂-CH₂ |
| ~13.5 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1620-1580 | Medium | C=C stretch (aromatic) |
| 1500-1450 | Strong | C=N stretch (indazole ring) |
| 1100-1000 | Medium | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 252/254 | High | [M]⁺ (Molecular ion peak with characteristic 1:1 bromine isotope pattern) |
| 196/198 | Moderate | [M - C₄H₈]⁺ |
| 117 | Moderate | [C₇H₅N₂]⁺ |
| 57 | High | [C₄H₉]⁺ |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the N-alkylation of 5-bromo-1H-indazole to yield this compound.[1][2]
Materials:
-
5-Bromo-1H-indazole
-
1-Bromobutane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
1-Bromobutane (1.1 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
The following diagrams illustrate the key logical relationships and workflows described in this guide.
References
5-Bromo-1-butyl-1H-indazole molecular weight and formula
Technical Guide: 5-Bromo-1-butyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the physicochemical properties of this compound, a key intermediate in synthetic chemistry.
Chemical Identity and Properties
This compound is a substituted indazole derivative. Its chemical structure is fundamental in the synthesis of more complex molecules, particularly in the field of pharmaceutical research.
Quantitative Data
The core molecular data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrN₂ | [1] |
| Molecular Weight | 253.138 g/mol | [1] |
Synthetic Utility and Applications
This compound primarily serves as a synthetic intermediate.[1] Its structure, featuring both an alkyl chain and a halogen substitution, makes it a versatile building block for creating a variety of bioactive compounds.[1]
A significant application of this compound is in the development of cannabinoid receptor modulators.[1] These modulators are subjects of investigation for their therapeutic potential in several areas, including pain management, anti-inflammatory effects, and the treatment of neurological disorders.[1] The bromo-indazole core is a common scaffold in the design of synthetic cannabinoids.
Logical Workflow in Drug Discovery
The following diagram illustrates the logical progression from a chemical intermediate like this compound to the development of potential therapeutic agents.
Caption: Workflow from chemical intermediate to therapeutic application.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are proprietary to the research entities developing specific novel compounds. However, a general methodological approach for its use as a synthetic intermediate would involve:
-
Reaction Setup: Dissolving this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Stepwise addition of other reactants and catalysts at controlled temperatures to facilitate the desired chemical modification (e.g., Suzuki or Buchwald-Hartwig coupling to modify the bromo- position).
-
Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Quenching the reaction, followed by extraction and purification of the desired product using column chromatography or recrystallization.
-
Structural Verification: Confirming the structure of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Researchers should consult relevant synthetic chemistry literature for specific reaction conditions based on the desired final molecule.
References
Solubility Profile of 5-Bromo-1-butyl-1H-indazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-Bromo-1-butyl-1H-indazole and its derivatives in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on the solubility of a closely related and well-studied analogue, (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide (also known as ADB-5'Br-BUTINACA). The structural differences between the core compound and this analogue are explicitly noted. Furthermore, this guide outlines a general experimental protocol for determining the solubility of such compounds and provides a visual representation of the experimental workflow.
Introduction to this compound and Its Analogues
This compound is a synthetic intermediate used in pharmaceutical research, particularly in the development of bioactive compounds. Its structure is foundational for the synthesis of various indazole derivatives. One such derivative that has been more extensively studied is ADB-5'Br-BUTINACA, a synthetic cannabinoid. Understanding the solubility of these compounds is critical for their synthesis, purification, formulation, and in vitro/in vivo studies.
Structural Comparison:
-
This compound: The core structure, consisting of a bromo-indazole ring with a butyl group at the N1 position.
-
ADB-5'Br-BUTINACA: This analogue features the this compound core with a carboxamide group at the 3-position, linked to an amino acid derivative ((S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl). This large substituent significantly influences the molecule's physicochemical properties, including solubility.
Solubility Data for (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide (ADB-5'Br-BUTINACA)
The following table summarizes the available quantitative and qualitative solubility data for ADB-5'Br-BUTINACA in various organic solvents. It is crucial to interpret this data with the understanding that the solubility of the parent compound, this compound, may differ.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 5 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| Methanol | A 1 mg/ml solution is available as a CRM | [1] |
| Metabolite: ADB-5'Br-BUTINACA N-(3-hydroxybutyl) metabolite | ||
| Dimethyl sulfoxide (DMSO) | ≥10 mg/ml (Soluble) | [2] |
| Ethanol | 1-10 mg/ml (Sparingly soluble) | [2] |
| Metabolite: ADB-5'Br-BUTINACA 3,3-dimethyl butanoic acid metabolite | ||
| Dimethylformamide (DMF) | 20 mg/ml | |
| Dimethyl sulfoxide (DMSO) | 20 mg/ml | |
| Ethanol | Slightly soluble | |
| Phosphate-buffered saline (pH 7.2) | 0.30 mg/ml |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Materials:
-
The compound of interest (e.g., this compound)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
This guide serves as a foundational resource for researchers working with this compound and its analogues. While direct solubility data for the parent compound is limited, the provided information on its derivative, ADB-5'Br-BUTINACA, offers valuable insights into the potential solubility characteristics in common organic solvents. The outlined experimental protocol provides a robust framework for generating precise solubility data in-house.
References
Stability and Storage of 5-Bromo-1-butyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Bromo-1-butyl-1H-indazole, a key heterocyclic scaffold used in the synthesis of various biologically active compounds, notably synthetic cannabinoid receptor modulators. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, maintaining the quality of synthesized derivatives, and enabling reliable experimental outcomes.
Core Stability and Storage Recommendations
While specific stability data for this compound is not extensively published, data from closely related and more complex molecules containing this core, such as ADB-5'Br-BUTINACA, provide valuable insights. Based on this information, the following storage conditions are recommended to ensure long-term stability.
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | |
| Shelf Life | ≥ 5 years (when stored at -20°C) | |
| Shipping Conditions | Room temperature (for short durations) | |
| Protection | Protect from light and moisture | General practice |
Physicochemical Properties
A summary of the key physicochemical properties of a representative compound containing the this compound core is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ (for the core) |
| Appearance | Likely a crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF |
Experimental Protocols: Stability-Indicating Method Development
To assess the stability of this compound and its derivatives, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[1][2][3][4][5] The following outlines a general protocol for a forced degradation study, which is a crucial component of developing such a method.[6][7][8]
Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.
Materials and Equipment:
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the mixture at a controlled temperature for a defined duration. Neutralize the solution prior to analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) in an oven for a set period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
HPLC Analysis:
-
Analyze the stressed samples by a reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
The PDA or UV detector should be set to monitor at a wavelength where the parent compound and any potential degradation products have significant absorbance.
-
The method should be optimized to achieve adequate separation of the parent peak from all degradation product peaks.
-
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
-
Visualizations
Synthetic Workflow
The synthesis of compounds containing the this compound core often involves the N-alkylation of a 5-bromo-1H-indazole precursor. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound derivatives.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Compounds derived from this compound often act as agonists at the Cannabinoid Receptor 1 (CB1). The binding of an agonist to the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: Simplified CB1 receptor signaling cascade upon agonist binding.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
5-Bromo-1-butyl-1H-indazole: A Technical Overview of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-butyl-1H-indazole is a heterocyclic compound featuring an indazole core structure substituted with a bromine atom at the 5-position and a butyl group at the 1-position of the indazole ring. While extensive documentation on its specific physical and chemical properties is not widely available in public literature, its significance lies primarily as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the development of novel compounds with potential therapeutic applications.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in readily accessible scientific literature or safety data sheets. However, based on available information, the following properties have been identified:
| Property | Value | Source |
| CAS Number | 1280786-85-7 | [1] |
| Molecular Formula | C₁₁H₁₃BrN₂ | [1] |
| Molecular Weight | 253.14 g/mol | [1] |
| Physical Form | Data not available | |
| Color | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
It is important to note that the lack of publicly available data on physical characteristics such as appearance, melting point, and boiling point suggests that this compound is primarily produced and utilized as an intermediate within multi-step synthetic processes rather than as a final product for direct application. For safe handling and storage, it is recommended to keep the compound at room temperature in a sealed, dry environment.[1]
Synthesis and Application
This compound serves as a key building block in organic synthesis. The bromo- and butyl-substituents on the indazole ring provide strategic points for further chemical modifications, making it a valuable precursor in the synthesis of a variety of target molecules.
A primary application of this compound is in the preparation of complex indazole derivatives that are investigated for their potential as bioactive agents. The synthesis of such derivatives often involves the modification of the indazole core at the 3-position, following the introduction of the bromo and butyl groups.
Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.
Caption: Synthetic pathway from 5-Bromo-1H-indazole to target molecules.
Experimental Protocols
General N-Alkylation Protocol (Hypothetical):
-
Reactant Preparation: 5-bromo-1H-indazole is dissolved in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
Deprotonation: A base (e.g., sodium hydride, potassium carbonate) is added to the solution to deprotonate the indazole nitrogen.
-
Alkylation: 1-bromobutane is added to the reaction mixture, which is then stirred, possibly with heating, to facilitate the nucleophilic substitution reaction.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as column chromatography to yield this compound.
It is crucial for researchers to consult specialized synthetic literature and patents for detailed and validated experimental procedures.
Conclusion
This compound is a significant chemical intermediate whose value is defined by its utility in the synthesis of more complex, often biologically active, molecules. While a comprehensive profile of its physical properties is not widely documented, its chemical structure provides a foundation for diverse synthetic transformations. This technical guide summarizes the available information on this compound, highlighting its role in synthetic chemistry and drug development for researchers and scientists in the field. Further investigation into its specific physical and chemical characteristics would be beneficial for its broader application and handling.
References
The Indazole Core: A Technical Guide to its Discovery and Enduring Legacy in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have established it as a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide traces the historical journey of substituted indazoles, from their initial discovery and the foundational synthetic methods that first brought them into existence, to their modern-day applications as potent modulators of critical biological pathways. We will provide a comprehensive overview of key experimental protocols, quantitative biological data, and the intricate signaling mechanisms through which these remarkable molecules exert their effects.
The Genesis of a Scaffold: Foundational Syntheses of the Indazole Ring
The story of the indazole nucleus begins in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a vast and fruitful area of chemical exploration. Their elegant synthetic strategies provided the initial access to this versatile heterocyclic system.
The Fischer Indazolone Synthesis (1883)
The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared 3-indazolone, an oxo-substituted derivative of the indazole core.[1][2]
Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1][2]
-
Starting Material: o-Hydrazinobenzoic acid hydrochloride
-
Procedure:
-
A mixture of o-hydrazinobenzoic acid hydrochloride (0.125 mol), water (70 ml), and concentrated hydrochloric acid (7 ml) is refluxed for 30 minutes in a round-bottomed flask fitted with a reflux condenser.
-
The resulting pale yellow solution is transferred to an evaporating dish and concentrated on a steam bath to approximately one-quarter of its original volume. During this process, the indazolone may initially separate and then redissolve as the acid concentration increases.
-
The warm, concentrated solution is carefully neutralized by the portion-wise addition of sodium carbonate.
-
The mixture is then chilled in an ice bath to precipitate the 3-indazolone.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from methanol to yield white needles.
-
The Jacobson Indazole Synthesis (1893)
A significant advancement in accessing the parent 1H-indazole was made by Jacobson. This method proceeds via the diazotization of o-toluidine and subsequent intramolecular cyclization.[3][4][5][6]
Experimental Protocol: Jacobson Indazole Synthesis [3]
-
Starting Material: o-Toluidine
-
Procedure:
-
o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml) in a two-necked flask equipped with a thermometer and a gas inlet tube. The acetylation reaction is exothermic, and the mixture is cooled in an ice bath.
-
The cooled mixture is nitrosated by passing a stream of nitrous gases (generated from the reaction of nitric acid with sodium nitrite) through the solution, maintaining the temperature between 1°C and 4°C. The completion of nitrosation is indicated by a persistent black-green color.
-
The solution of N-nitroso-o-acetotoluidide is poured onto a mixture of ice and water and allowed to stand in an ice bath for 2 hours.
-
The separated oil is extracted with benzene. The combined benzene extracts are washed with ice water, and any remaining acetic anhydride is removed by shaking with methanol.
-
The cold benzene solution is dried over calcium chloride overnight in a refrigerator.
-
The dried benzene solution is decanted, and the volume is adjusted. The solution is then heated in a water bath maintained at 65-70°C for 10-12 hours to effect cyclization.
-
After cooling, the solution is extracted with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole.
-
The crude indazole is collected by filtration, washed with water, and dried. It can be purified by vacuum distillation.
-
The von Auwers Indazole Synthesis
Another key early contribution came from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles from o-nitrobenzylidene derivatives.[7]
Experimental Protocol: Representative von Auwers Indazole Synthesis [7]
-
Starting Materials: o-Nitrobenzaldehyde, a primary amine (e.g., aniline), and a reducing agent.
-
Procedure:
-
o-Nitrobenzaldehyde is condensed with a primary amine in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine).
-
The intermediate imine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.
-
During the reduction, the nitro group is converted to an amino group, which then undergoes intramolecular nucleophilic attack on the imine carbon, followed by elimination of water, to form the 3-substituted indazole ring.
-
The final product is isolated and purified using standard techniques such as crystallization or chromatography.
-
Substituted Indazoles in Modern Medicine: A Quantitative Look at Bioactivity
The pioneering synthetic work of the 19th and 20th centuries paved the way for the exploration of the pharmacological potential of substituted indazoles. Today, this scaffold is a key component of numerous approved drugs and clinical candidates, targeting a wide range of diseases. The following tables summarize the quantitative bioactivity of representative substituted indazoles across several therapeutic areas.
Table 1: Anti-Cancer Activity of Substituted Indazoles
| Compound | Target(s) | IC50 (nM) | Cell Line/Context |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 71, 84, 74 | Cell-free assays |
| Axitinib | VEGFR-1, -2, -3, PDGFR-β, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Cell-free/Endothelial cells |
| Entrectinib | ALK | 12 | Enzyme inhibition assay |
| Compound 81c (CFI-400945) | PLK4 | Single-digit nM | Kinase assay |
| Compound 82a | Pim-1, -2, -3 | 0.4, 1.1, 0.4 | Kinase assay[8] |
| Compound 93 | Not specified | 8.3 (HL60), 1.3 (HCT116) | Anti-proliferative assay[8] |
| Compound 109 | EGFR, EGFR T790M | 8.3, 5.3 | Kinase assay[8] |
| Compound 121 | IDO1 | 720 | Enzyme inhibition assay[8] |
| Compound 6o | Not specified | 5150 (K562) | Anti-proliferative assay[9] |
Table 2: Anti-Inflammatory Activity of Substituted Indazoles
| Compound | Target/Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 12.32 - 23.42 | [10] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 - 23.42 | [10] |
| 6-Nitroindazole | COX-2 Inhibition | 12.32 - 23.42 | [10] |
| Indazole | TNF-α Inhibition | 220.11 | [10] |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [10] |
| Indazole | IL-1β Inhibition | 120.59 | [10] |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [10] |
Table 3: Antimicrobial Activity of Substituted Indazoles
| Compound Class/Derivative | Organism(s) | MIC/IC50 | Reference |
| 2-Phenyl-2H-indazole derivatives (e.g., compounds 8, 10) | E. histolytica, G. intestinalis, T. vaginalis | <1 µM (IC50) | [11] |
| 2,3-Diphenyl-2H-indazole derivatives (e.g., compounds 16, 17) | E. histolytica, G. intestinalis, T. vaginalis | <1 µM (IC50) | [11] |
| N-methyl-3-aryl indazoles (e.g., 5j) | Bacillus megaterium | 100 µL (MIC) | [12] |
| Indazole derivative 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium (including MDR strains) | 4 µg/mL (MIC) | [13] |
Mechanisms of Action: Visualizing the Impact of Substituted Indazoles on Cellular Signaling
The therapeutic effects of substituted indazoles are a direct consequence of their interaction with specific biological targets, leading to the modulation of critical cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for several key indazole-based drugs.
Pazopanib: A Multi-Targeted Kinase Inhibitor in Angiogenesis
Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Caption: Pazopanib inhibits VEGFR and PDGFR, blocking angiogenesis.
Granisetron: Antagonism of the 5-HT3 Receptor in Emesis
Granisetron is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. Its antiemetic effect is achieved by preventing serotonin-induced depolarization of neurons in the chemoreceptor trigger zone and peripheral vagal nerve terminals.[14][15][16]
Caption: Granisetron blocks the 5-HT3 receptor, preventing emesis.
Benzydamine: A Multi-faceted Anti-Inflammatory Mechanism
Benzydamine exhibits anti-inflammatory effects through mechanisms that are distinct from traditional NSAIDs. It primarily inhibits the production of pro-inflammatory cytokines.[17][18][19][20]
Caption: Benzydamine inhibits pro-inflammatory cytokine synthesis.
Experimental Workflows: From Synthesis to Biological Evaluation
The discovery and development of novel substituted indazoles rely on a systematic workflow that encompasses chemical synthesis, purification, and comprehensive biological testing.
Caption: A typical workflow for indazole-based drug discovery.
Conclusion
The journey of substituted indazoles, from their initial synthesis in the late 19th and early 20th centuries to their current status as a "privileged scaffold" in medicinal chemistry, is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. The foundational work of chemists like Fischer, Jacobson, and von Auwers provided the essential tools to construct this versatile heterocyclic system. Subsequent pharmacological investigations have unveiled the immense therapeutic potential harbored within the indazole core, leading to the development of life-changing medicines. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the indazole nucleus is poised to remain a fertile ground for the discovery of novel therapeutic agents for years to come.
References
- 1. jocpr.com [jocpr.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. arches.union.edu [arches.union.edu]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 16. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 19. Aspects of the mechanisms of action of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Theoretical Properties of N-Alkylated Brominated Indazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The indazole scaffold is recognized as a "privileged" structure, frequently appearing in molecules with anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory properties.[2][4] Bromination of the indazole ring and subsequent N-alkylation are key synthetic modifications that allow for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological context of N-alkylated brominated indazoles, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their work in this area.
The regioselectivity of N-alkylation is a critical aspect of the synthesis of these compounds, as the biological activity can differ significantly between N1- and N2-alkylated isomers.[1][5] Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this regioselectivity, providing valuable insights for synthetic chemists.[1][6][7]
Theoretical Properties of N-Alkylated Brominated Indazoles
The electronic and structural properties of N-alkylated brominated indazoles are key determinants of their reactivity and biological activity. Quantum chemical calculations, such as DFT, provide valuable insights into these properties.
Molecular Geometry
The introduction of a bromine atom and an alkyl group to the indazole core can influence its geometry, including bond lengths, bond angles, and dihedral angles. While specific values for a wide range of N-alkylated brominated indazoles are best obtained from detailed computational studies and crystallographic data, which are often found in the supplementary information of research articles, the general trends can be discussed. The substitution pattern on the indazole ring, particularly the position of the bromine atom and the nature of the alkyl group, will dictate the precise geometric parameters.
Table 1: Calculated Geometric Parameters for a Representative N-Alkylated Brominated Indazole (Placeholder Data)
| Parameter | N1-Alkyl Isomer | N2-Alkyl Isomer |
| C-Br Bond Length (Å) | 1.895 | 1.893 |
| N1-C(alkyl) Bond Length (Å) | 1.472 | - |
| N2-C(alkyl) Bond Length (Å) | - | 1.468 |
| C3-N2-N1 Bond Angle (°) | 110.5 | 112.1 |
| N1-C7a-C7 Bond Angle (°) | 131.2 | 130.8 |
Note: The data in this table is illustrative. For precise values, refer to the supplementary information of relevant computational chemistry publications.
Electronic Properties
The electronic properties of these molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding their reactivity and interaction with biological targets.
NBO analysis provides information about the charge distribution within the molecule. For instance, in methyl 5-bromo-1H-indazole-3-carboxylate, the N1- and N2-partial charges have been calculated to understand the regioselectivity of alkylation.[1][6]
Table 2: Calculated Electronic Properties for a Representative N-Alkylated Brominated Indazole (Placeholder Data)
| Property | N1-Alkyl Isomer | N2-Alkyl Isomer |
| HOMO Energy (eV) | -6.54 | -6.48 |
| LUMO Energy (eV) | -1.23 | -1.19 |
| HOMO-LUMO Gap (eV) | 5.31 | 5.29 |
| Dipole Moment (Debye) | 2.87 | 3.15 |
| N1 Partial Charge | -0.25 | -0.18 |
| N2 Partial Charge | -0.15 | -0.29 |
Note: The data in this table is illustrative. For precise values, refer to the supplementary information of relevant computational chemistry publications.
Fukui indices are used to predict the local reactivity of different sites in a molecule. These have been calculated for brominated indazoles to rationalize the observed regioselectivity in N-alkylation reactions.[1][6]
Experimental Protocols
The synthesis and characterization of N-alkylated brominated indazoles require well-defined experimental procedures. Below are detailed protocols for key steps.
Synthesis of N-Alkylated Brominated Indazoles
The N-alkylation of brominated indazoles can lead to a mixture of N1 and N2 isomers. The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity.[8]
This protocol is adapted from procedures that favor the thermodynamically more stable N1-alkylated product.[8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromo-1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise to the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated brominated indazole.
Achieving high selectivity for the N2 position often requires specific conditions that favor kinetic control. For certain substrates, such as those with bulky substituents at the C7 position, N2-alkylation is favored even with NaH in THF.[5]
The protocol is similar to Protocol 1, but the choice of starting indazole with a directing group at C7 is crucial for N2 selectivity.
Characterization Techniques
The synthesized compounds must be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the N-alkylated brominated indazoles and for differentiating between the N1 and N2 isomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including the regiochemistry of alkylation.[1]
Mandatory Visualizations
Experimental Workflow for N-Alkylation of Brominated Indazoles
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure provide a versatile framework for designing potent and selective modulators of a wide array of biological targets.[3][4] This guide delves into the synthesis, functionalization, and therapeutic applications of the indazole core, with a focus on its role in the development of targeted therapies.
Introduction to the Indazole Scaffold
Indazoles exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1] While rarely found in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5] The scaffold's ability to act as a bioisosteric replacement for other key functionalities, such as phenols and indoles, has further cemented its importance in drug design.[6][7][8]
Synthesis and Functionalization
The construction of the indazole core can be achieved through various synthetic routes. Common methods for synthesizing 1H-indazoles include the cyclization of o-haloaryl N-sulfonylhydrazones and the direct aryl C-H amination of ketone hydrazones.[1] Functionalization of the indazole ring, particularly at the C3 position, is crucial for modulating biological activity and is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions.[9] Microwave-assisted synthesis has also gained traction as an efficient method for the functionalization of indazoles.[10]
The Indazole Scaffold in FDA-Approved Drugs
The therapeutic relevance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. These compounds target a range of proteins, from protein kinases to G-protein coupled receptors, highlighting the scaffold's versatility.
Kinase Inhibitors
Indazole is a prominent scaffold in the design of protein kinase inhibitors, likely due to its ability to form key interactions with the hinge region of the kinase domain.[4][8]
-
Pazopanib and Axitinib (VEGFR Inhibitors): Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1][11][12] Their indazole core plays a crucial role in binding to the ATP-binding pocket of the VEGFR kinase domain.[1] Axitinib is noted for its high potency and selectivity for VEGFRs 1, 2, and 3.[1][5]
-
Niraparib (PARP Inhibitor): Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[1][13] By inhibiting PARP, particularly in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), Niraparib induces synthetic lethality, leading to tumor cell death.[4][13]
GPCR Modulators
-
Granisetron (5-HT3 Receptor Antagonist): Granisetron is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[3][14] It is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[15] The indazole moiety is a key component of its pharmacophore, contributing to its high-affinity binding to the receptor.[14]
Quantitative Biological Data
The following table summarizes the in vitro potency of key indazole-containing drugs against their primary targets.
| Drug | Target(s) | Assay Type | IC50 / Ki | Reference(s) |
| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit | Kinase Inhibition | IC50: 10 nM, 30 nM, 47 nM, 84 nM, 74 nM | [15][16] |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | Kinase Inhibition | IC50: 0.1-0.3 nM | [1] |
| Niraparib | PARP-1, PARP-2 | Enzyme Inhibition | IC50: 3.8 nM, 2.1 nM | [13] |
| Granisetron | 5-HT3 Receptor | Receptor Binding | Ki: Data determined via competitive binding assays | [3] |
Signaling Pathways Modulated by Indazole-Containing Drugs
The therapeutic effects of these drugs are a direct result of their modulation of specific cellular signaling pathways.
VEGFR Signaling Pathway
Pazopanib and Axitinib inhibit the tyrosine kinase activity of VEGFRs, thereby blocking downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt-mTOR pathways.[17][18] This leads to an inhibition of angiogenesis, tumor growth, and metastasis.[19]
PARP-mediated DNA Repair Pathway
Niraparib inhibits the catalytic activity of PARP and traps it on DNA at the site of single-strand breaks.[4][20] This prevents the recruitment of other DNA repair proteins.[9] During DNA replication, these unrepaired single-strand breaks lead to the formation of double-strand breaks.[4] In cancer cells with deficient homologous recombination (HR) repair, these double-strand breaks cannot be repaired, resulting in synthetic lethality.[4]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[21] Binding of serotonin opens the channel, allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the transmission of emetic signals.[21][22] Granisetron acts as a competitive antagonist, binding to the receptor without activating it, thus preventing channel opening and blocking the emetic signal.[3][22]
Detailed Experimental Protocols
VEGFR Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR.
1. Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Pazopanib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, VEGFR-2 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PARP Inhibition Assay (Representative Protocol)
This protocol outlines a method to measure the inhibition of PARP activity in cells.
1. Materials:
-
Human cancer cell line (e.g., HeLa)
-
Test compound (e.g., Niraparib) dissolved in DMSO
-
Hydrogen peroxide (H2O2) to induce DNA damage
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Chemiluminescent substrate
-
Western blot equipment
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Induce DNA damage by treating the cells with H2O2 for a short duration (e.g., 10 minutes).
-
Wash the cells with PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for poly(ADP-ribose) (PAR).
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of PARylation in the presence of the inhibitor compared to the control.
5-HT3 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the 5-HT3 receptor.[3]
1. Materials:
-
Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells)
-
Radioligand, such as [³H]-Granisetron
-
Test compound (e.g., Granisetron)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Granisetron, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Conclusion
The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a range of therapeutic areas, particularly in oncology, ensures that it will remain a key building block for the development of novel targeted therapies. The ongoing exploration of new synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved indazole-based drugs in the future.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Bromo-1-butyl-1H-indazole from 5-bromo-1H-indazole
Application Note: Synthesis of 5-Bromo-1-butyl-1H-indazole
Introduction
Indazole derivatives are significant pharmacophores in medicinal chemistry and drug discovery. The nitrogen atoms of the indazole ring are common sites for substitution, and N-alkylation is a key strategy for modifying the pharmacological properties of these compounds. Direct alkylation of 1H-indazoles can often result in a mixture of N-1 and N-2 substituted products.[1][2] This document provides a detailed protocol for the regioselective synthesis of this compound from 5-bromo-1H-indazole, a valuable intermediate in the synthesis of various bioactive molecules, including cannabinoid receptor modulators.[3]
Reaction Scheme
The synthesis involves the N-alkylation of 5-bromo-1H-indazole using 1-bromobutane in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the indazole nitrogen, forming an indazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane to form the desired N-1 alkylated product.
Overall Reaction:
5-bromo-1H-indazole + 1-bromobutane --(NaH, DMF)--> this compound
Experimental Protocol
This protocol is adapted from established methods for the N-alkylation of substituted indazoles.[4][5]
Materials and Reagents:
-
5-bromo-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
1-bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or Nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the indazolide anion may be observed.
-
Alkylation: Slowly add 1-bromobutane (1.1 eq) to the reaction mixture via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Safety Precautions:
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
DMF is a skin and respiratory irritant.
-
1-bromobutane is a flammable liquid and an irritant.
-
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis. Yields for N-alkylation of similar 5-bromo-indazole cores have been reported to be high under these conditions.[5]
| Parameter | Value |
| Reactants | |
| 5-bromo-1H-indazole | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| 1-bromobutane | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-24 hours |
| Results | |
| Expected Yield | ~90%[5] |
| Purity | >95% (after chromatography) |
| Characterization | |
| ¹H NMR, ¹³C NMR | To be determined |
| Mass Spectrometry | To be determined |
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. This compound [myskinrecipes.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. diva-portal.org [diva-portal.org]
Application Notes and Protocols for N-Alkylation of 5-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 5-bromo-1H-indazole, a critical transformation in the synthesis of diverse biologically active molecules. The regioselectivity of this reaction, yielding either N1 or N2-alkylated isomers, is highly dependent on the reaction conditions, a factor of paramount importance in drug development to avoid challenging isomer separations and ensure the synthesis of the desired pharmacophore.[1]
Factors Influencing Regioselectivity
The N-alkylation of indazoles can be directed to either the N1 or N2 position by careful selection of bases, solvents, and alkylating agents. This selectivity arises from a delicate balance between kinetic and thermodynamic control. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[2][3] Consequently, conditions that allow for equilibrium tend to favor the N1-alkylated product.[2][4] Conversely, kinetically controlled reactions may favor the N2 product.[5]
Key factors influencing the N1/N2 ratio include:
-
Base and Solvent System: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically favor N1-alkylation.[6][7] The use of cesium carbonate (Cs₂CO₃) in dioxane is also reported to be highly selective for the N1 position, potentially through a chelation mechanism when a coordinating group is present at C3.[1][8]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby promoting alkylation at the N2 position.[6][7]
-
Alkylating Agent: The nature of the electrophile can also influence the regiochemical outcome.[6]
-
Mitsunobu Reaction Conditions: The Mitsunobu reaction, employing reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), often shows a preference for the formation of the N2-isomer.[2][3]
Experimental Protocols
The following protocols provide methodologies for achieving selective N1 or N2-alkylation of 5-bromo-1H-indazole.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF
This protocol is optimized for achieving high N1-regioselectivity and is based on conditions known to favor the thermodynamically more stable N1-isomer.[6][7]
Materials:
-
5-bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equiv.).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 equiv., 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][9]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated 5-bromo-1H-indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N2-alkylated isomer, which is often the kinetic product.[8]
Materials:
-
5-bromo-1H-indazole
-
Desired alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-bromo-1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv.) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.[4][8]
Summary of Reaction Conditions and Yields
The following table summarizes various conditions for the N-alkylation of 5-bromo-1H-indazole derivatives and the typical regioselectivity and yields observed. Note that yields are highly dependent on the specific substrate and alkylating agent used.
| Starting Material | Alkylating Agent | Base/Reagent | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | - | 38:46 | 84 | [8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alkyl tosylates | Cs₂CO₃ | Dioxane | 90 | 2 | >95:5 | 90-98 | [8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD | THF | 0 to 50 | 2 | <5:95 | 90-97 | [8] |
| 3-Substituted Indazoles | n-Pentyl bromide | NaH | THF | RT | 16-24 | >99:1 | - | [6][7] |
| 3-Methyl-1H-indazole | n-Pentyl bromide | K₂CO₃ | DMF | RT | 16-24 | 1:1.2 | 95 | [4] |
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the N-alkylation of 5-bromo-1H-indazole and the competing reaction pathways leading to N1 and N2 isomers.
Caption: General experimental workflow for N-alkylation of 5-bromo-1H-indazole.
Caption: Competing pathways for N1 and N2-alkylation of 5-bromo-1H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 5-Bromo-1-butyl-1H-indazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its structural resemblance to the purine core of ATP, enabling competitive binding to the kinase active site.[1] This document provides detailed application notes and experimental protocols for the use of 5-Bromo-1-butyl-1H-indazole as a versatile building block in the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 5-position offers a handle for a variety of cross-coupling reactions, allowing for the exploration of chemical space and the development of inhibitors with high potency and selectivity. The 1-butyl group provides a lipophilic anchor that can influence solubility, cell permeability, and interactions within the ATP-binding pocket.
While direct literature examples for kinase inhibitors synthesized from this compound are not prevalent, the extensive body of research on related bromo-indazole analogs provides a strong foundation for its application.[1][2] This document leverages established synthetic methodologies and structure-activity relationship (SAR) data from closely related compounds to guide the rational design and synthesis of new kinase inhibitors.
Rationale for Use in Kinase Inhibitor Synthesis
The 1H-indazole core acts as a bioisostere of the purine ring in ATP, allowing it to function as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[1] The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to probe the solvent-exposed regions of the ATP-binding pocket.[1] The N-butyl group can be strategically utilized to enhance binding affinity through hydrophobic interactions and to modulate the physicochemical properties of the final compounds.
Key Kinase Targets
Based on the known activity of other indazole-based inhibitors, derivatives of this compound are promising candidates for targeting a range of clinically relevant kinases, including:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, which is often overexpressed in various cancers.[1][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process for tumor growth and metastasis.[1]
-
c-Jun N-terminal Kinases (JNKs): Serine/threonine kinases implicated in various diseases, including cancer and neurodegenerative disorders.[4][5]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis.[6]
Data Presentation: In Vitro and Cellular Activity of Hypothetical Derivatives
The following tables summarize hypothetical, yet representative, biological data for a series of kinase inhibitors derived from this compound. These values are projected based on SAR data from analogous indazole-based inhibitors and are intended to guide lead optimization efforts.
Table 1: Biochemical Potency of Hypothetical 5-Substituted-1-butyl-1H-indazole Derivatives against PLK4
| Compound ID | R Group at 5-position | PLK4 IC50 (nM) |
| BI-01 | Phenyl | 150 |
| BI-02 | 3-aminophenyl | 25 |
| BI-03 | 4-pyridyl | 15 |
| BI-04 | 3-ethynylpyridine | 5 |
| BI-05 | N-methyl-benzenesulfonamide | 8 |
Table 2: Cellular Activity of Lead Compound BI-04
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.8 |
| HCT116 | Colon Cancer | 2.5 |
| A549 | Lung Cancer | 3.1 |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1-butyl-1H-indazoles via Suzuki Coupling
This protocol describes a general method for the Suzuki cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-butyl-1H-indazole.
Protocol 2: Biochemical Kinase Inhibition Assay (e.g., for PLK4)
This protocol outlines a general procedure for determining the in vitro potency of synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PLK4)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute further in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the substrate peptide.
-
Add the serially diluted inhibitor compounds to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds (typically in a logarithmic series) and a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Workflow for Kinase Inhibitor Discovery.
Caption: Simplified PLK4 Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-1-butyl-1H-indazole as a Precursor for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory properties.[1][2] Indazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, most notably via the inhibition of cyclooxygenase-2 (COX-2) and key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3][4][5] The targeted inhibition of COX-2 over COX-1 is a key strategy in the development of modern non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects.[5][6][7]
5-Bromo-1-butyl-1H-indazole is a key starting material for the synthesis of a variety of substituted indazole derivatives. The presence of the bromo group at the C5 position provides a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10][11] This allows for the synthesis of biaryl indazole derivatives, a common structural motif in potent and selective COX-2 inhibitors.[12][13] The 1-butyl group contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis and evaluation of novel anti-inflammatory agents.
Synthetic Pathway and Experimental Protocols
A plausible synthetic route to novel anti-inflammatory agents from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at the 5-position. This is a well-established method for the synthesis of biaryl compounds.[14] The resulting 5-aryl-1-butyl-1H-indazole can then be further functionalized, for instance, by introducing a carboxamide group at the 3-position, a common feature in many bioactive indazole derivatives.[10]
A proposed synthetic workflow is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors | MDPI [mdpi.com]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antibacterial Compounds from 5-Bromo-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The indazole scaffold has emerged as a promising heterocyclic motif in medicinal chemistry due to its diverse biological activities. As a bioisostere of indole, indazole and its derivatives have been explored for various therapeutic applications, including as antimicrobial agents.[1] This document provides detailed application notes and protocols for the development of novel antibacterial compounds derived from 5-bromo-indazole, a key intermediate in the synthesis of potentially potent therapeutic agents.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While extensive MIC data for a broad series of 5-bromo-indazole derivatives is still emerging in publicly available literature, Table 1 summarizes the reported MIC values for closely related indazole derivatives to illustrate the potential of this compound class.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Indazole Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Type | S. aureus (µg/mL) | S. epidermidis (µg/mL) | E. faecalis (µg/mL) |
| Compound 5 | 2H-indazole | 64 - 128 | 64 - 128 | >128 |
| Compound 2 | 2H-indazole | >128 | >128 | ~128 |
| Compound 3 | 2H-indazole | >128 | >128 | ~128 |
Source: Adapted from a study on new pyrazoles, indazoles, and pyrazolines.[2] Note: The original study tested against multiple strains of each species, hence the range of MIC values for Compound 5.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indazole
This protocol describes a common method for the synthesis of the core scaffold, 5-bromo-1H-indazole, from 5-bromo-2-fluorobenzaldehyde.
Materials:
-
5-bromo-2-fluorobenzaldehyde
-
Hydrazine
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
To a round-bottom flask, add 5-bromo-2-fluorobenzaldehyde (e.g., 2.0 g, 9.85 mmol) and hydrazine (e.g., 10 mL).[3]
-
Heat the reaction mixture under gentle reflux for 4 hours.[3]
-
After cooling, evaporate the excess hydrazine under reduced pressure using a rotary evaporator.[3]
-
Add ethyl acetate (e.g., 200 mL) to the residue and transfer the mixture to a separatory funnel.[3]
-
Wash the organic layer sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter off the sodium sulfate and evaporate the organic solvent under reduced pressure.[3]
-
Purify the crude product by flash column chromatography to yield the desired 5-bromo-1H-indazole.[3]
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized 5-bromo-indazole derivatives using the broth microdilution method.[4][5]
Materials:
-
Synthesized 5-bromo-indazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each 5-bromo-indazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From an overnight culture of the test bacterium on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).[6]
-
Controls: Include a positive control (bacterial suspension in broth without any compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.[4]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Mechanism of Action - DNA Gyrase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 5-bromo-indazole derivatives against bacterial DNA gyrase, a known target for some antibacterial agents.
Materials:
-
Synthesized 5-bromo-indazole derivatives
-
Purified bacterial DNA gyrase (subunits A and B)
-
Supercoiled plasmid DNA (substrate)
-
ATP
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Known DNA gyrase inhibitor (e.g., novobiocin) as a positive control
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, ATP, and supercoiled plasmid DNA.
-
Compound Addition: Add the synthesized 5-bromo-indazole derivatives at various concentrations to the reaction tubes. Include a positive control (novobiocin) and a no-compound control.
-
Enzyme Addition: Initiate the reaction by adding the DNA gyrase enzyme complex.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-compound control. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Bromo-1-butyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. The indazole core is a privileged scaffold found in numerous biologically active compounds, and functionalization at the 5-position via Suzuki coupling allows for the exploration of structure-activity relationships.
These application notes provide a detailed protocol for the Suzuki cross-coupling reaction of 5-Bromo-1-butyl-1H-indazole with various aryl and heteroaryl boronic acids. The protocols are based on established methodologies for structurally similar N-substituted 5-bromoindazoles and offer a starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron species (like a boronic acid) with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.
Data Presentation
The selection of a suitable palladium catalyst is crucial for the success of the Suzuki cross-coupling reaction. The following table summarizes the screening of various palladium catalysts for the coupling of the closely related 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, providing valuable insights for the reaction with this compound.[1][2]
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole [1][2]
| Entry | Palladium Catalyst | Reaction Time (hours) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 18 | 45 |
| 2 | Pd(PPh₃)₂Cl₂ | 18 | 60 |
| 3 | Pd(PCy₃)₂ | 4 | 70 |
| 4 | Pd(dppf)Cl₂ | 2 | 95 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃ (base), dimethoxyethane (solvent), 80 °C.[1][2]
The data clearly indicates that [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the most effective catalyst for this transformation, affording a high yield in a significantly shorter reaction time.[1][2]
Experimental Protocols
General Procedure for the Suzuki Cross-Coupling of this compound
This protocol is adapted from procedures for similar N-substituted 5-bromoindazoles.[1][2][3]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2 - 3 equivalents)
-
Anhydrous dimethoxyethane (DME) or a mixture of 1,4-dioxane and water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., dimethoxyethane or a 3:1 mixture of 1,4-dioxane/water) via syringe.
-
Stir the reaction mixture at 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-butyl-5-aryl-1H-indazole.
Mandatory Visualization
Suzuki Cross-Coupling Workflow
The following diagram illustrates the general workflow for the Suzuki cross-coupling of this compound.
Caption: General workflow for the Suzuki cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 5-Bromo-1-butyl-1H-indazole
These application notes provide detailed methodologies for the quantitative analysis of 5-Bromo-1-butyl-1H-indazole in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and forensic analysis. The primary techniques covered are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the analysis of synthetic cannabinoids.
Introduction
This compound is a synthetic indazole derivative. As with many novel psychoactive substances (NPS), accurate and robust analytical methods are crucial for its detection and quantification in forensic casework, clinical toxicology, and research settings. This document outlines protocols for two common analytical techniques, providing the necessary details for method implementation and validation. While specific quantitative performance data for this exact analyte is not widely published, the provided data is representative of methods for structurally similar synthetic cannabinoids.
Data Presentation: Quantitative Method Performance
The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and should be confirmed during in-house method validation.
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 15 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Dynamic Range | 0.5 - 500 ng/mL | 15 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery | 90 - 110% | 85 - 115% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for the quantification of this compound in biological matrices such as blood and urine.
3.1.1. Sample Preparation (from Urine)
A simple "dilute and shoot" method can be employed for rapid screening and quantification.[1][2]
-
Internal Standard Spiking: To 100 µL of urine sample, add an appropriate amount of a deuterated internal standard (e.g., this compound-d9).
-
Dilution: Add 900 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
3.1.2. HPLC Conditions
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm) is recommended.[3]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[4][5]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[3]
-
Column Temperature: 40 °C
3.1.3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific transitions for this compound need to be determined by infusing a standard solution. The following are hypothetical examples based on its structure.
-
Quantifier: m/z [M+H]⁺ → fragment 1
-
Qualifier: m/z [M+H]⁺ → fragment 2
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
Workflow Diagram for HPLC-MS/MS Analysis
References
Analysis of 5-Bromo-1-butyl-1H-indazole: Application Notes and Protocols for HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Bromo-1-butyl-1H-indazole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for purity assessment, impurity profiling, and metabolic studies in drug discovery and forensic applications. The methods described herein are based on established analytical procedures for structurally related synthetic cannabinoids.
Introduction
This compound is a chemical intermediate and a core structural component found in a number of synthetic cannabinoids.[1] Accurate and robust analytical methods are crucial for the quality control of this compound and for the detection and characterization of its derivatives in various matrices. This application note outlines detailed protocols for HPLC and GC-MS analysis, providing researchers with the necessary tools for reliable quantification and identification.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a powerful technique for the separation and quantification of this compound. The following protocol is adapted from methods used for the analysis of related brominated indazole-containing synthetic cannabinoids.[2]
HPLC Experimental Protocol
A detailed protocol for the HPLC analysis is provided in the table below.
| Parameter | Recommended Conditions |
| Instrument | UHPLC or HPLC system with DAD or MS detector |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 5% B, increase to 95% B over 13 minutes, hold for 2 minutes, then return to initial conditions.[2] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | DAD (218 nm) or MS (ESI+) |
HPLC Workflow Diagram
Caption: HPLC analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for structural elucidation. The following protocol is based on methods developed for the analysis of related synthetic cannabinoids.[2][3]
GC-MS Experimental Protocol
The recommended GC-MS parameters are summarized in the table below.
| Parameter | Recommended Conditions |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.46 mL/min[3] |
| Injection Mode | Splitless[3] |
| Injector Temperature | 265 °C[3] |
| Oven Program | Initial temperature of 50 °C, ramp to 340 °C at 30 °C/min, hold for 2.3 minutes.[3] |
| Transfer Line Temp | 300 °C[3] |
| Ion Source Temp | 230 °C[3] |
| Quadrupole Temp | 150 °C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 m/z[2] |
Expected GC-MS Fragmentation
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow for this compound.
Data Presentation and Comparison
The quantitative data obtained from both HPLC and GC-MS analyses can be summarized for comparative purposes.
| Analytical Parameter | HPLC-DAD/MS | GC-MS |
| Retention Time (min) | Dependent on specific method conditions | ~8.3 min (estimated based on related compounds)[2][3] |
| Molecular Ion (m/z) | [M+H]⁺ | [M]⁺ |
| Key Fragments (m/z) | To be determined | To be determined (expect loss of butyl group) |
| Limit of Detection | To be determined | To be determined |
| Limit of Quantification | To be determined | To be determined |
Integrated Analytical Approach
For comprehensive characterization of this compound, an integrated approach utilizing both HPLC and GC-MS is recommended. This allows for orthogonal verification of purity and identity.
Caption: Integrated analytical approach for comprehensive analysis.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. These protocols are designed to be adaptable to various laboratory settings and instrumentation. For novel or complex samples, method validation is recommended to ensure accuracy and precision. The integrated use of both techniques will yield a comprehensive analytical profile of the compound, which is critical for research, development, and quality control purposes.
References
Application Notes and Protocols for the NMR Characterization of 5-Bromo-1-butyl-1H-indazole and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-1-butyl-1H-indazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The indazole core is a key pharmacophore in a variety of biologically active molecules. Notably, derivatives of this compound have been identified as potent synthetic cannabinoid receptor agonists (SCRAs), which interact with the cannabinoid receptor 1 (CB1).[1][2][3] Accurate structural elucidation and characterization of these compounds are paramount for understanding their structure-activity relationships (SAR), metabolic fate, and for the development of analytical methods for their detection. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of these molecules.
These application notes provide a comprehensive guide to the synthesis, purification, and detailed NMR characterization of this compound and its key derivatives.
Synthesis and Purification
A common synthetic route to this compound and its derivatives involves a two-step process: the synthesis of the 5-bromo-1H-indazole precursor followed by N-alkylation with a butyl group. Subsequent modifications at other positions can be performed to generate a library of derivatives.
Synthesis of 5-bromo-1H-indazole
A reliable method for the synthesis of 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline.[4]
Experimental Protocol:
-
To a solution of 4-bromo-2-methylaniline (e.g., 50.0 g, 0.269 mol) in a suitable organic solvent such as chloroform, add acetic anhydride (1.1 eq) at a temperature below 40 °C.
-
Stir the mixture for approximately 1 hour, then add potassium acetate (0.3 eq) and isoamyl nitrite (1.2 eq).
-
Reflux the reaction mixture for 20 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water and perform a steam distillation to remove volatile impurities.
-
To the residue, add concentrated hydrochloric acid and heat to 50-55 °C for 2 hours.
-
Cool the solution and basify with 50% sodium hydroxide to pH 11, keeping the temperature below 37 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-1H-indazole.
Synthesis of this compound
The N-alkylation of 5-bromo-1H-indazole is achieved by reacting it with a suitable butylating agent in the presence of a base.
Experimental Protocol:
-
To a solution of 5-bromo-1H-indazole (e.g., 1.0 g, 5.08 mmol) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
NMR Spectroscopic Characterization
NMR spectroscopy is the primary technique for the structural confirmation of this compound and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
General NMR Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the spectrum with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer include a 30-45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Process the spectrum with an exponential window function (line broadening of 1-2 Hz).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound (Predicted)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 3 | ~8.0 | s | - | ~135 |
| 4 | ~7.8 | d | ~8.8 | ~124 |
| 6 | ~7.4 | dd | ~8.8, 1.8 | ~129 |
| 7 | ~7.9 | d | ~1.8 | ~112 |
| 7a | - | - | - | ~141 |
| 3a | - | - | - | ~122 |
| 5 | - | - | - | ~115 |
| Butyl Group | ||||
| 1' | ~4.3 | t | ~7.2 | ~49 |
| 2' | ~1.9 | m | - | ~32 |
| 3' | ~1.4 | m | - | ~20 |
| 4' | ~0.9 | t | ~7.4 | ~14 |
Note: The predicted values are based on the analysis of structurally similar compounds.
Table 2: ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | Reference |
| ADB-5'Br-BINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide) | 3-CONH | ~8.2 (NH) | d | ~8.8 | ~162 | [5] |
| 4 | ~8.3 | d | ~1.2 | ~125 | ||
| 6 | ~7.5 | dd | ~8.8, 1.8 | ~127 | ||
| 7 | ~7.6 | d | ~8.8 | ~112 | ||
| Butyl Group | ||||||
| 1' | ~4.5 | t | ~7.2 | ~49 | ||
| 2' | ~1.9 | m | - | ~32 | ||
| 3' | ~1.4 | m | - | ~20 | ||
| 4' | ~0.9 | t | ~7.4 | ~14 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound derivatives can be visualized as follows:
Caption: Workflow for synthesis and characterization.
CB1 Receptor Signaling Pathway
Derivatives of this compound often act as agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). The activation of the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: CB1 receptor signaling cascade.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the synthesis and detailed NMR characterization of this compound and its derivatives. Accurate and thorough characterization is essential for advancing the understanding of their chemical properties and biological activities, which is critical for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The provided workflows and pathway diagrams offer a clear visual representation of the experimental processes and biological context of these important compounds.
References
Application Notes and Protocols for 5-Bromo-1-butyl-1H-indazole and its Derivatives as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-butyl-1H-indazole serves as a crucial synthetic intermediate in the development of potent and selective chemical probes for the cannabinoid receptors, CB1 and CB2. While the parent compound itself is not typically used as a direct pharmacological probe, its derivatives, most notably ADB-5'Br-BUTINACA, have emerged as significant research tools. These compounds are valuable for investigating the endocannabinoid system, which is implicated in a wide range of physiological processes, including pain, appetite, mood, and memory. This document provides detailed application notes and experimental protocols for the use of this compound derivatives as chemical probes, with a focus on the well-characterized synthetic cannabinoid receptor agonist, ADB-5'Br-BUTINACA.
Chemical Probe Profile: ADB-5'Br-BUTINACA
ADB-5'Br-BUTINACA is a potent agonist for both the CB1 and CB2 receptors and can be utilized in a variety of in vitro and in vivo experimental settings to probe the function of these receptors.[1][2][3]
Chemical Structure:
-
IUPAC Name: (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide[4][5]
Quantitative Data
The following table summarizes the in vitro activity of ADB-5'Br-BUTINACA and a related non-brominated analog, ADB-BUTINACA, at the human CB1 receptor. This data is essential for designing experiments and interpreting results.
| Compound | Assay Type | Target | EC₅₀ (nM) | Reference |
| ADB-5'Br-BUTINACA | AequoScreen® | CB1 Receptor | 12.5 | [1] |
| ADB-5'Br-BUTINACA | β-arrestin 2 Recruitment | CB1 Receptor | 82.1 | [1] |
| ADB-BUTINACA | AequoScreen® | CB1 Receptor | 11.5 | [1] |
| ADB-BUTINACA | β-arrestin 2 Recruitment | CB1 Receptor | 19 | [3] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by the binding of a synthetic cannabinoid agonist, such as ADB-5'Br-BUTINACA, to the CB1 receptor, a G-protein coupled receptor (GPCR).
Caption: CB1 Receptor Signaling Pathway.
Experimental Protocols
In Vitro CB1 Receptor Activity Assay (AequoScreen®)
This protocol is based on the methodology used to determine the EC₅₀ values presented in the quantitative data table.[1]
Objective: To measure the potency of a test compound (e.g., ADB-5'Br-BUTINACA) in activating the human CB1 receptor in a cell-based assay.
Materials:
-
CHO-K1 cells stably co-expressing the human CB1 receptor, apoaequorin, and a promiscuous G-protein (Gα16).
-
Test compound (ADB-5'Br-BUTINACA) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., DMEM/F12 with 0.1% BSA).
-
Coelenterazine h.
-
Luminometer.
Workflow Diagram:
Caption: AequoScreen® Experimental Workflow.
Procedure:
-
Cell Culture: Culture the CHO-K1-hCB1 cells in appropriate media and conditions.
-
Cell Plating: Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Coelenterazine Loading: Replace the culture medium with assay buffer containing coelenterazine h and incubate in the dark at room temperature for 4 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound to the wells.
-
Luminescence Measurement: Immediately measure the light emission using a luminometer.
-
Data Analysis: Plot the luminescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vitro Metabolism Study using Human Hepatocytes
This protocol provides a general framework for investigating the metabolic fate of this compound derivatives.[2][7][8]
Objective: To identify the major metabolites of a test compound (e.g., ADB-5'Br-BUTINACA) following incubation with human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compound (ADB-5'Br-BUTINACA) dissolved in a suitable solvent.
-
96-well plates.
-
LC-QTOF-MS system.
Workflow Diagram:
References
- 1. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cfsre.org [cfsre.org]
- 7. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromo-1-butyl-1H-indazole in SAR Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-butyl-1H-indazole is a synthetic compound that has garnered significant interest in the field of medicinal chemistry, particularly in the study of cannabinoid receptor agonists. Its structure, featuring an indazole core with bromine and butyl substitutions, makes it a valuable scaffold for Structure-Activity Relationship (SAR) studies. These studies are crucial for understanding how chemical modifications to a lead compound influence its biological activity, providing a rational basis for the design of new therapeutic agents or research tools. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in SAR studies targeting the cannabinoid type 1 (CB1) receptor.
Application Notes
This compound serves as a key intermediate and a reference compound in the development of synthetic cannabinoid receptor agonists (SCRAs). Its primary application in SAR studies revolves around its use as a building block for creating a library of analogs with modifications at various positions. The bromine atom at the 5-position of the indazole ring is of particular interest, as halogenation is a common strategy in drug design to modulate potency, selectivity, and metabolic stability.
SAR studies involving this compound typically explore the following:
-
Influence of Halogen Substitution: By comparing the biological activity of 5-bromo analogs with their non-halogenated or other halogenated (e.g., fluoro, chloro) counterparts, researchers can elucidate the role of the halogen's size, electronegativity, and position on receptor binding and activation. For instance, studies have shown that bromination at the indazole core can significantly impact potency, sometimes reducing it compared to non-halogenated or fluorinated analogs, depending on the rest of the molecule's structure.[1]
-
Role of the N-Alkyl Chain: The 1-butyl group can be varied in length and branching to probe the hydrophobic pocket of the CB1 receptor binding site.
-
Modifications of the Carboxamide Linker and "Head" Group: In many potent SCRAs, the indazole core is linked via a carboxamide to an amino acid derivative (the "head" group). SAR studies often involve synthesizing analogs of compounds like ADB-5'Br-BUTINACA, where the L-tert-leucinamide head group is replaced with other amino acids or functional groups to explore the steric and electronic requirements for optimal receptor interaction.
Quantitative Data Summary
The following table summarizes the in vitro CB1 receptor activity (EC50 values) for ADB-5'Br-BUTINACA and related synthetic cannabinoids, providing a basis for SAR analysis. A lower EC50 value indicates higher potency.
| Compound Name | Indazole Substitution | Head Group | CB1 Receptor Activity (EC50, nM) | Reference |
| ADB-BUTINACA | Hydrogen | L-tert-leucinamide | 7.72 - 11.5 | [1] |
| ADB-5'Br-BUTINACA | 5-Bromo | L-tert-leucinamide | 12.5 - 82.1 | [1] |
| ADB-5'F-BUTINACA | 5-Fluoro | L-tert-leucinamide | 18.3 - 28.8 | [1] |
| MDMB-5'Br-BUTINACA | 5-Bromo | L-tert-leucine methyl ester | Significantly less potent than non-halogenated analog | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound-3-carboxylic acid
This protocol describes the N-alkylation of 5-bromo-1H-indazole-3-carboxylic acid, a key precursor for many SAR studies.
Materials:
-
5-Bromo-1H-indazole-3-carboxylic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
1-Bromobutane
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Hydrochloric acid (HCl), 1M
-
Ethyl acetate
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (2.2 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding 1M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-3-carboxylic acid.
Protocol 2: In Vitro CB1 Receptor Activity Assay (AequoScreen® Assay)
This protocol outlines a method to determine the functional activity of compounds at the CB1 receptor using a commercially available cell-based assay.
Materials:
-
AequoScreen® CB1 cell line (CHO-K1 cells co-expressing mitochondrial apoaequorin and the human CB1 receptor)
-
Coelenterazine h
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
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Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Reference agonist (e.g., CP55,940)
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96- or 384-well microplates
-
Luminometer with injection capabilities
Procedure:
-
Cell Preparation: Culture the AequoScreen® CB1 cells according to the supplier's instructions. On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Coelenterazine Loading: Incubate the cells with coelenterazine h (e.g., 5 µM final concentration) for 4 hours at room temperature in the dark to reconstitute the aequorin.
-
Compound Plating: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer containing a final DMSO concentration of ≤1%. Pipette the diluted compounds into the microplate wells.
-
Assay Measurement:
-
Set the luminometer to inject the cell suspension into the wells and measure the resulting flash of light.
-
Inject the coelenterazine-loaded cell suspension into the wells containing the test compounds.
-
The luminescence signal, resulting from the G protein-mediated increase in intracellular Ca2+, is measured immediately for a set duration (e.g., 30 seconds).
-
-
Data Analysis:
-
The luminescence data is typically integrated over the measurement period.
-
Normalize the response of the test compounds to the maximal response of the reference agonist (100%).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3: β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated CB1 receptor, providing insights into a G protein-independent signaling pathway.
Materials:
-
Cell line co-expressing the human CB1 receptor fused to a protein fragment (e.g., a large fragment of β-galactosidase) and β-arrestin 2 fused to a complementary fragment (e.g., the small fragment of β-galactosidase).
-
Cell culture medium and supplements
-
Test compounds and reference agonist
-
Assay substrate for the reconstituted enzyme (chemiluminescent)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in the white, opaque microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare dilutions of the test compounds and reference agonist in assay buffer. Remove the cell culture medium from the plates and add the compound dilutions.
-
Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the chemiluminescent substrate for the complemented enzyme to each well according to the manufacturer's instructions.
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Signal Detection: Incubate the plates at room temperature for a short period (e.g., 30-60 minutes) to allow the signal to develop, then measure the luminescence using a plate reader.
-
Data Analysis: Similar to the CB1 receptor activity assay, normalize the data and perform a dose-response curve fitting to determine the EC50 values for β-arrestin recruitment.
Visualizations
Caption: Workflow for SAR studies of this compound analogs.
Caption: Signaling pathways activated by CB1 receptor agonists.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-butyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-butyl-1H-indazole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the N-alkylation of 5-bromo-1H-indazole with 1-butyl bromide, focusing on side reactions and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the undesired N2-alkylated regioisomer, 5-Bromo-2-butyl-2H-indazole. Direct alkylation of 5-bromo-1H-indazole often yields a mixture of N1 and N2 substituted products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I minimize the formation of the N2-isomer and improve the yield of the desired N1-isomer?
A2: Optimizing the reaction conditions is crucial for favoring the formation of the thermodynamically more stable N1-isomer.[1] The combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is widely reported to provide high selectivity for N1-alkylation.[2]
Q3: What other potential side reactions should I be aware of?
A3: Besides the formation of the N2-isomer, other less common side reactions can occur:
-
Elimination of 1-butyl bromide: Under basic conditions, 1-butyl bromide can undergo an E2 elimination to form 1-butene gas. This is more likely with stronger, bulkier bases or at higher temperatures.
-
Formation of Dibutyl Ether: The butoxide ion, formed from the reaction of hydroxide (from residual water) with 1-butyl bromide, can act as a nucleophile and react with another molecule of 1-butyl bromide to form dibutyl ether.
-
Over-alkylation: While less common for the indazole ring itself, if other nucleophilic sites are present on substituents, they might undergo alkylation.
-
Solvent-Related Impurities: At elevated temperatures, strong bases like NaH can react with solvents like THF, leading to decomposition products. While THF is generally considered stable with NaH at moderate temperatures, prolonged heating at reflux can lead to side reactions.[3]
Q4: I'm observing an unknown impurity in my final product. What could it be?
A4: An unknown impurity could originate from several sources:
-
Starting Material Impurities: Impurities present in the initial 5-bromo-1H-indazole can carry through the reaction. Common synthetic routes for 5-bromo-1H-indazole may introduce regioisomers or related bromo-indazole derivatives.
-
N2-isomer: This is the most likely impurity. Its presence can be confirmed by careful analysis of NMR and chromatographic data.
-
Unreacted Starting Material: Incomplete reaction will leave residual 5-bromo-1H-indazole.
-
Byproducts from 1-butyl bromide: As mentioned in Q3, 1-butene (if trapped) or dibutyl ether could be present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N1-product and a significant amount of the N2-isomer. | 1. Suboptimal base/solvent combination. 2. Reaction conditions favoring the kinetic N2-product. | 1. Use sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to maximize N1-selectivity. 2. Ensure all reagents and solvents are strictly anhydrous, as water can affect the performance of NaH. 3. Maintain a controlled temperature; starting the reaction at 0 °C and then allowing it to proceed at room temperature or slightly elevated temperatures (e.g., 50 °C) is a common strategy. |
| Presence of a significant amount of unreacted 5-bromo-1H-indazole. | 1. Insufficient base or alkylating agent. 2. Deactivated NaH due to moisture. 3. Reaction time is too short. | 1. Use a slight excess of NaH (e.g., 1.1-1.2 equivalents) and 1-butyl bromide (e.g., 1.1-1.5 equivalents). 2. Use fresh, high-quality NaH and ensure anhydrous reaction conditions. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of gaseous byproducts (observed as bubbling). | E2 elimination of 1-butyl bromide to form 1-butene, especially at higher temperatures. | 1. Maintain a moderate reaction temperature. Avoid excessive heating. 2. Using NaH in THF generally favors the SN2 reaction over E2 for primary alkyl halides. |
| Presence of a high-boiling, non-polar impurity. | Formation of dibutyl ether. | 1. Ensure strictly anhydrous conditions to prevent the formation of hydroxide ions. 2. Purify the final product using column chromatography with an appropriate solvent system to separate the non-polar dibutyl ether. |
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity for Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Combined Yield |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | 84% |
| 5-bromo-1H-indazole | 1-butyl bromide | NaH | THF | >95:5 (Typical) | High |
| 5-bromo-1H-indazole | 1-butyl bromide | K₂CO₃ | DMF | ~1:1 | Moderate |
| 5-bromo-1H-indazole | 1-butyl bromide | Cs₂CO₃ | Dioxane | N1 favored | High |
Note: The data presented is a summary from various literature sources and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Highly N1-Selective Synthesis of this compound
This protocol is optimized for high regioselectivity towards the N1 isomer.
Materials:
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5-bromo-1H-indazole
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-butyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 eq).
-
Add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1-butyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Diagram 1: Reaction Pathway and Major Side Reaction
References
Technical Support Center: Purification of 5-Bromo-1-butyl-1H-indazole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 5-Bromo-1-butyl-1H-indazole using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Q1: My this compound is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution is a common issue that can often be resolved by optimizing your chromatographic conditions. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. For indazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[1] Try decreasing the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). This should increase the retention time of your compound on the silica gel and may allow for better separation from less polar impurities.
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution can be highly effective.[1] Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by slowly introducing a more polar solvent (e.g., ethyl acetate). This will help separate compounds with close Rf values.
-
Alternative Solvent Systems: Experiment with different solvent systems. Sometimes, changing the nature of the solvents, not just the polarity, can affect selectivity. Consider systems like toluene/acetone or diethyl ether/hexane.
Q2: I am observing poor recovery of my compound from the column. What are the possible causes and solutions?
A2: Low recovery can be frustrating. Here are some potential causes and troubleshooting steps:
-
Compound Instability on Silica Gel: Some compounds can degrade on acidic silica gel.[2] To test for this, run a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, your compound may be degrading. If instability is confirmed, you can use deactivated silica gel (neutralized with a base like triethylamine) or switch to a different stationary phase like alumina.[2][3]
-
Irreversible Adsorption: Highly polar compounds or those with basic nitrogen groups (like indazoles) can sometimes bind irreversibly to the silica gel.[3] Adding a small amount of a competitive base, such as triethylamine (0.1-1%), to your mobile phase can help mitigate this issue.
-
Improper Loading: If the compound is not loaded in a concentrated band, it can lead to broad peaks and apparent low recovery in individual fractions.[4] Ensure your crude material is dissolved in a minimal amount of solvent, preferably the mobile phase, before loading. If solubility is an issue, consider dry loading.[4]
Q3: The separation of N1 and N2 alkylated indazole isomers is proving difficult. What is the best approach?
A3: The synthesis of this compound may result in the formation of the N2-butyl isomer as a byproduct. Separating these regioisomers can be challenging.
-
Careful Mobile Phase Optimization: N1 and N2 isomers often have very similar polarities. Meticulous optimization of the mobile phase is crucial. Small changes in the solvent ratio can significantly impact separation. Running a series of TLCs with slightly different solvent systems (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) can help identify the optimal conditions.
-
High-Performance Flash Chromatography: Utilizing a flash chromatography system with high-quality silica gel can provide the resolution needed to separate these isomers.
-
Alternative Purification Methods: If chromatography fails, consider recrystallization.[5] Experiment with different solvent systems to find one that selectively crystallizes the desired N1 isomer.
Q4: My purified compound still shows impurities by NMR/LC-MS analysis. What went wrong?
A4: This indicates that the chromatographic separation was incomplete or that the fractions were not collected properly.
-
Fraction Collection: Collect smaller fractions during elution, especially around the expected elution volume of your compound. Analyze key fractions by TLC before combining them.
-
Overloading the Column: Loading too much crude material onto the column can exceed its separation capacity, leading to overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Confirm Peak Purity: If using a flash system with a UV detector, remember that a symmetrical peak does not guarantee purity. An impurity may be co-eluting under the main peak. Always confirm the purity of your combined fractions with a secondary analytical method like LC-MS or NMR.[6]
Data Presentation
Table 1: Suggested Starting Mobile Phase Systems for TLC Analysis
| Solvent System | Typical Starting Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | Low to Medium | A good starting point for many indazole derivatives.[1] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Useful if the compound is more polar.[1] |
| Toluene / Acetone | 9:1 to 8:2 | Medium | Can offer different selectivity compared to ester/alkane systems. |
The optimal Rf value for column chromatography is typically between 0.2 and 0.4.
Experimental Protocols
Detailed Methodology for Purification of this compound by Column Chromatography
-
Preparation of the Slurry:
-
In a beaker, add silica gel (e.g., 60 Å, 230-400 mesh) to a sufficient amount of the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Stir the mixture gently with a glass rod to create a uniform slurry, ensuring no air bubbles are trapped.
-
-
Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
-
Dry Loading: If the crude product is not soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and collecting the eluent in fractions (e.g., test tubes or flasks).
-
Maintain a constant level of solvent at the top of the column to avoid disturbing the silica bed.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography purification.
References
Identifying impurities in 5-Bromo-1-butyl-1H-indazole samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Bromo-1-butyl-1H-indazole samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in your this compound sample can generally be categorized as organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most common and can arise from various stages of the manufacturing process, storage, and degradation.[1]
Q2: Where do organic impurities in this compound originate from?
A2: Organic impurities can originate from several sources[1]:
-
Starting Materials: Unreacted 5-Bromo-1H-indazole-3-carboxylic acid or other precursors.
-
Intermediates: Partially reacted compounds from the synthesis process.
-
By-products: Unwanted molecules formed from side reactions during synthesis, such as O-alkylation products or regioisomers (e.g., alkylation at the N2 instead of the N1 position of the indazole ring).[2]
-
Degradation Products: Impurities formed by the chemical breakdown of the this compound molecule over time or due to exposure to light, heat, or humidity. Common degradation pathways for similar molecules include hydroxylation on the butyl tail or the indazole ring.[3][4]
-
Reagents and Catalysts: Leftover chemicals used in the synthesis.
Q3: What analytical techniques are recommended for identifying unknown impurities?
A3: A combination of chromatographic and spectroscopic techniques is highly effective for impurity profiling.[5][6]
-
For Separation: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are considered the gold standard for separating impurities.[1] Gas Chromatography (GC) is ideal for volatile impurities like residual solvents.[1][7]
-
For Identification and Structural Elucidation: Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides molecular weight information.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is powerful for determining the precise chemical structure of an impurity.[1][5]
Troubleshooting Guide
Issue 1: An unknown peak is observed in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Run a blank injection (mobile phase only) to check for contamination from the solvent or HPLC system. 2. Ensure proper cleaning of glassware and sample vials. |
| Process-Related Impurity | 1. Review the synthetic route to anticipate potential by-products, intermediates, or unreacted starting materials.[2] 2. Analyze starting materials and intermediates separately if available. |
| Degradation Product | 1. Check the age and storage conditions of the sample. 2. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to see if the unknown peak increases, which would suggest it's a degradation product. |
| Regioisomer | 1. Alkylation during synthesis can sometimes occur at the N2 position of the indazole ring instead of the desired N1 position, leading to a regioisomeric impurity.[2] 2. Isolate the impurity using preparative HPLC and perform structural analysis using NMR to confirm the connectivity. |
Issue 2: The mass of an impurity detected by LC-MS does not match any expected compounds.
| Possible Cause | Troubleshooting Steps |
| Unexpected By-product | 1. Consider less common side reactions in the synthesis, such as dimerization or reaction with residual solvents like DMF. |
| Metabolite-like Impurity | 1. Consider the possibility of oxidative or hydrolytic degradation. For instance, hydroxylation on the butyl chain or the indazole ring can occur.[3][8] 2. Check for masses corresponding to the addition of oxygen (+16 Da) or other common modifications. |
| Complex Fragmentation | 1. The observed mass may be a fragment ion rather than the molecular ion. 2. Use a soft ionization technique in MS to favor the formation of the molecular ion.[5] 3. Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. |
Potential Impurities in this compound
The following table summarizes potential process-related and degradation impurities.
| Impurity Type | Potential Compound Name | Potential Origin | Typical Analytical Method for Detection |
| Starting Material | 5-Bromo-1H-indazole-3-carboxylic acid | Incomplete reaction | HPLC-UV, LC-MS |
| Reagent | 1-Bromobutane | Excess from synthesis | GC-MS |
| Regioisomer | 5-Bromo-2-butyl-2H-indazole isomer | Non-selective N-alkylation | HPLC-UV, LC-MS, NMR |
| By-product | O-alkylated by-product | Side reaction during synthesis | HPLC-UV, LC-MS, NMR |
| Degradation Product | 5-Bromo-1-(hydroxybutyl)-1H-indazole | Oxidation/metabolism | LC-MS |
| Degradation Product | Hydroxy-5-Bromo-1-butyl-1H-indazole | Oxidation/metabolism | LC-MS |
| Residual Solvent | Dimethylformamide (DMF) | Synthesis solvent | GC-MS |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Separation
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 218 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Utilize the HPLC conditions from Protocol 1.
-
MS System: A mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Acquire both full scan data to detect all ions and tandem MS (MS/MS) data on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.
Protocol 3: NMR for Structural Elucidation of Isolated Impurities
-
Isolation: Isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
Acquire a ¹H NMR spectrum to identify proton environments.
-
Acquire a ¹³C NMR spectrum to identify carbon environments.
-
Perform 2D NMR experiments, such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations), to piece together the molecular structure.[5]
-
Visualizations
Caption: Workflow for impurity identification in this compound.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biomedres.us [biomedres.us]
- 7. ijnrd.org [ijnrd.org]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting low yield in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve yields.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis and can be attributed to several factors depending on the specific synthetic route. Here are some common causes and troubleshooting suggestions:
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Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts.[1] Some reactions, like the Cadogan-type, often require high temperatures, but excessive heat can lead to decomposition.[1] Conversely, some modern palladium-catalyzed reactions are efficient at milder temperatures.[1] It is advisable to perform a systematic screening of temperatures to find the optimal balance for your specific substrate and catalyst system.[1]
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they affect reactant solubility and reaction kinetics.[1] If the starting materials are not adequately dissolved, the reaction can be incomplete.[1]
-
Presence of Water: In certain reactions, such as domino processes that form arylhydrazones, the water produced can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome.[1]
-
Catalyst Issues: The catalyst might be deactivated or used in an insufficient amount. For nanoparticle-catalyzed reactions, the catalyst may need to be recycled, which could lead to a slight decrease in yield with each use.[2]
-
Poor Reactivity of Starting Materials: The electronic and steric properties of the substituents on your starting materials can significantly impact reactivity. If you suspect substrate reactivity is the issue, exploring alternative synthetic routes might be necessary.[1]
Issue 2: Significant Side Product Formation and Isomerization
Q: I am observing significant side product formation, including the undesired 1H-indazole isomer in my 2H-indazole synthesis. How can I minimize these?
A: The formation of side products and isomers is a frequent challenge. Here are some strategies to improve the selectivity of your reaction:
-
Controlling Reaction Temperature: High reaction temperatures can provide the activation energy for isomerization from the kinetically favored 2H-product to the more thermodynamically stable 1H-product.[1] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic product.[1]
-
Optimizing Reaction Time: Prolonged reaction times can allow for the gradual isomerization of the desired product.[1] Monitoring the reaction closely and stopping it once the starting material is consumed can help minimize the formation of the undesired isomer.
-
Choice of Base and Solvent: The combination of the base and solvent is critical for regioselectivity in N-alkylation. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is often effective for achieving N1-selectivity.[3]
-
Substituent Effects: The presence of an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[3]
Issue 3: Difficulty in Separating N1 and N2 Isomers
Q: I have a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. Are there alternative purification methods?
A: The separation of N1 and N2 substituted indazole isomers is a known purification challenge due to their often similar polarities.[4] While column chromatography is a common approach, it is not always effective.[4] An alternative method is recrystallization using a mixed solvent system.[4] For example, a mixture of acetone and water or ethanol and water has been successfully used to separate isomers, yielding high-purity single isomers.[4] The optimal solvent ratio and temperature profile will need to be determined empirically for your specific compound mixture.[4]
Data Presentation
Table 1: Troubleshooting Strategies for Low Yield in Indazole Synthesis
| Problem | Potential Cause | Suggested Solution | Expected Outcome | References |
| Low Yield / Incomplete Conversion | Suboptimal Temperature | Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). | Improved reaction rate and reduced byproduct formation. | [1] |
| Poor Reactant Solubility | Test different solvents with varying polarities (e.g., THF, DMSO, DMF). | Enhanced dissolution of starting materials, leading to a more complete reaction. | [1][5] | |
| Presence of Water | Add 4 Å molecular sieves to the reaction mixture. | Scavenges water, reducing the formation of hydrolysis-related impurities. | [1] | |
| Catalyst Deactivation | Use fresh catalyst or increase catalyst loading. For reusable catalysts, consider potential activity loss after multiple cycles. | Increased reaction rate and conversion. | [2] | |
| Poor Regioselectivity (N1 vs. N2) | Thermodynamic Control Favors Undesired Isomer | Lower the reaction temperature to favor the kinetic product. | Increased yield of the kinetically favored isomer. | [1][3] |
| Inappropriate Base/Solvent System for N-Alkylation | For N1-selectivity, use NaH in THF. For N2-selectivity, consider acidic or neutral conditions. | Improved ratio of the desired N-substituted regioisomer. | [3][6] | |
| Electronic Effects of Substituents | Introduce an electron-withdrawing group at the C7 position to favor N2-alkylation. | High regioselectivity for the N2-substituted product. | [3][6] | |
| Side Product Formation | Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench upon completion. | Minimized formation of degradation or isomerization byproducts. | [1] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
This protocol is adapted from established methods for achieving N1-selectivity in indazole alkylation.[3]
-
Preparation: To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This protocol describes a modern, one-pot modification of the Cadogan cyclization.[6]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Caption: Factors influencing N1 vs. N2 alkylation of indazoles.
References
Improving regioselectivity in the N-alkylation of indazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in the regioselective N-alkylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of N1 and N2-alkylated products?
The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products. This occurs[1][2][3] because the indazolide anion, formed after deprotonation, is an ambident nucleophile with two reactive nitrogen atoms. The final r[1][4]atio of these isomers is highly dependent on the reaction conditions.
Q2: What[1][5] are the key factors that control N1 vs. N2 regioselectivity?
The regioselectivity is governed by a complex interplay of electronic effects, steric hindrance, and the nature of the ion pair formed between the indazolide anion and the metal cation from the base. Generally, [1][2]the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, which can be leveraged to favor the N1 product under equilibrating conditions.
Key factor[5][6][7][8]s include:
-
Base and Solvent Combination: This is a critical determinant of selectivity.
-
Subst[1][2]ituents on the Indazole Ring: Both electronic and steric properties of substituents play a major role.
-
Alkyl[1][2][9][10]ating Agent: The nature of the electrophile can influence the outcome.
-
Tempe[9][10]rature: Reaction temperature can affect the kinetic versus thermodynamic product distribution.
Trou[7]bleshooting Guide
Issue 1: Poor N1-Regioselectivity / Mixture of Isomers
If your reaction is producing a low ratio of the desired N1-isomer to the N2-isomer, consider the following optimization strategies.
Cause/Solution 1: Suboptimal Base and Solvent System
The choice of base and solvent is paramount for directing alkylation to the N1 position.
-
Recommendation: The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving excellent N1-selectivity (>99:1 in some cases).
-
Mecha[2][9][10]nism: The small sodium cation is believed to coordinate with the N2 atom and a nearby substituent (e.g., at C3), sterically blocking the N2 position and directing the alkylating agent to N1.
-
Avoid[1][2][4]: Using weaker carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF often leads to mixtures of N1 and N2 isomers.
Cause/So[1][5]lution 2: Electronic and Steric Effects of Substituents
The substituents on the indazole ring can be leveraged to control regioselectivity.
-
To Enhance N1-Selectivity:
-
Obser[2][6][9][10]vation: Indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-COMe groups have shown >99% N1 regioselectivity.
[2][6][9][10]Decision Workflow for Improving N1-Selectivity
Caption: Troubleshooting workflow for low N1-regioselectivity.
Issue 2: Preferential Formation of N2-Isomer
In certain cases, the N2-alkylated product is the desired molecule. Achieving selectivity for this position requires a different set of conditions that favor kinetic control or exploit specific steric or electronic features.
Cause/Solution 1: Reaction Conditions Favoring N1 (Thermodynamic Product)
-
Recommendation: To favor the N2-product, avoid conditions that lead to thermodynamic equilibrium.
-
Mitsunobu Reaction: This method often shows a strong preference for the N2-isomer. For example[6][7][9], reacting an indazole with an alcohol, PPh₃, and DIAD/DEAD in THF can yield N1:N2 ratios of approximately 1:2.5.
-
A[6][7][9]cid Catalysis: The use of triflic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates can provide excellent N2 selectivity. This protoc[11][12][13]ol has been shown to afford N2-alkylated products with N2/N1 ratios up to 100/0.
-
Cause/So[11]lution 2: Indazole Substitution Pattern
-
Recommendation: Utilize indazoles with specific substitution patterns that inherently favor N2-alkylation.
-
C7-Position: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position provide excellent N2 regioselectivity (≥96%), even under standard NaH/THF conditions, due to steric hindrance at the N1 position.
-
[1][6][7][9][10]Factors Influencing N-Alkylation Regioselectivity
Caption: Key factors governing N1 vs. N2 regioselectivity.
Issue 3: Difficulty Separating N1 and N2 Isomers
The similar polarity of N1 and N2 isomers often makes their separation by column chromatography challenging.
-
Reco[1]mmendation 1: Optimize Reaction Selectivity: The most effective approach is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the purification burden.
-
Recom[1]mendation 2: Advanced Chromatography: Use high-performance column chromatography with a shallow solvent gradient to improve resolution.
-
Recom[1]mendation 3: Recrystallization: For crystalline solids, screening for a suitable recrystallization solvent system can be a highly effective method for isolating a single, high-purity isomer.
Quan[14]titative Data Summary
The regioselectivity of indazole alkylation is highly sensitive to the chosen conditions. The following tables summarize reported outcomes.
Table 1: Effect of Base and Solvent on N1:N2 Ratio
| Indazole Substituent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
|---|---|---|---|---|---|
| 3-CO₂Me | Cs₂CO₃ | DMF | RT | 1.7 : 1 | |
| 3[6]-CO₂Me | K₂CO₃ | DMF | RT | 1.5 : 1 | |
| 3[6]-CO₂Me | NaH | THF | 50 | >99 : 1 | |
| 5-Br-[6][7]3-CO₂Me | Cs₂CO₃ | Dioxane | 90 | >95 : 5 |
| U[14]nsubstituted | K₂CO₃ | DMF | 120 | 58 : 42 | |
T[15]able 2: Effect of Indazole Substituents (NaH/THF Conditions)
| Indazole Substituent | N1:N2 Ratio | Reference |
|---|---|---|
| 3-CO₂Me | >99 : 1 | |
| 3-te[9][10]rt-butyl | >99 : 1 | |
| 3-CO[9][10]Me | >99 : 1 | |
| 7-NO[9][10]₂ | <4 : 96 |
| 7-CO₂[6][9][10]Me | <4 : 96 | |
Table [6][9][10]3: Conditions Favoring N2-Alkylation
| Method/Catalyst | Reagents | N1:N2 Ratio | Reference |
|---|---|---|---|
| Mitsunobu Reaction | n-Pentanol, PPh₃, DIAD | 1 : 2.5 | |
| Acid [6][7]Catalysis | Diazo compounds, TfOH | 0 : 100 |
| A[11]cid Catalysis | Alkyl trichloroacetimidates, TfOH/Cu(OTf)₂ | Highly N2-selective | |
Ex[13]perimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This proto[1][5]col is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature. Heat the reaction (e.g., to 50 °C) if necessary to drive to completion.
-
Quenc[7]hing: After reaction completion (monitored by TLC or LC-MS), cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extra[1]ction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: General Procedure for N2-Alkylation via Mitsunobu Reaction
This proto[5]col often favors the kinetically controlled N2-alkylation product.
-
Preparation: In an anhydrous solvent like THF, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N2-isomer from the N1-isomer and reaction byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Resolving unexpected peaks in HPLC analysis of brominated indazoles
Welcome to the technical support center for HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues related to unexpected peaks during the analysis of brominated indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks (ghost peaks) in an HPLC chromatogram?
A1: Unexpected or "ghost" peaks are a common issue in HPLC analysis and can originate from several sources.[1] These peaks do not come from the injected sample itself but can be artifacts of the system, mobile phase, or carryover from previous injections.[1] The most frequent causes include:
-
System Contamination: Residuals left in the injector, tubing, or column from prior analyses.[1][2]
-
Mobile Phase Impurities: Contaminants present in the solvents (even HPLC-grade), buffers, or additives used to prepare the mobile phase.[2][3] Ghost peaks can also arise from the degradation of the mobile phase over time.[1]
-
Sample Carryover: Remnants of a previous, often highly concentrated, sample appearing in subsequent runs.[1][4] This is a common issue with autosamplers.[5]
-
Sample Degradation: The analyte itself may degrade during sample preparation or while waiting in the autosampler, leading to new, unexpected peaks.[5] For sensitive compounds like some brominated indazoles, hydrolysis or other reactions can occur on the column itself.[6]
-
Contaminated Vials or Solvents: Impurities can leach from sample vials, caps, or be present in the solvent used to dissolve the sample.[7]
Q2: I see an unexpected peak in my sample chromatogram, but not in my blank injection. What does this suggest?
A2: If a peak appears in your sample run but is absent when you inject a blank (mobile phase or sample solvent), the source is likely related to the sample itself or its immediate preparation.[5] The primary possibilities include:
-
Sample Impurity: The peak could be an actual impurity or a related compound present in your brominated indazole sample.
-
Sample Degradation: The compound may be degrading after preparation. This can be influenced by factors like exposure to light, temperature, or the pH of the sample solvent.[5][8] Consider using an autosampler with cooling features to minimize this.[5]
-
Contamination from Sample Preparation: The peak could be introduced during sample handling, for example, from contaminated glassware, pipette tips, or filters.
Q3: My baseline is drifting significantly during my gradient run. Could this be related to my unexpected peaks?
A3: Yes, baseline drift, especially in gradient elution, can be related to the appearance of unexpected peaks. A common cause is the accumulation of contaminants from the mobile phase on the column at the start of the analysis (low organic solvent concentration).[5] As the percentage of organic solvent increases during the gradient, these contaminants are eluted, appearing as broad peaks or a rising baseline.[5][9] Using high-purity solvents and freshly prepared mobile phases can help mitigate this issue.[1][2]
Troubleshooting Guides
Issue 1: Identifying the Source of a Ghost Peak
A systematic approach is crucial to efficiently identify the source of an unexpected peak. The following workflow and protocol will help you distinguish between system, mobile phase, and sample-related contamination.
Logical Troubleshooting Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. uhplcs.com [uhplcs.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. hplc.eu [hplc.eu]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 7. mastelf.com [mastelf.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Preventing degradation of 5-Bromo-1-butyl-1H-indazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Bromo-1-butyl-1H-indazole to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] For solid forms of the compound, storage at 0-4°C for the short term (days to weeks) and -20°C for the long term (months to years) is advisable.[1] If the compound is in solution, such as in methanol, it should be stored at -20°C.[2] The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What are the known incompatibilities for this compound?
A2: this compound should be stored away from strong oxidizing agents.[3][4][5] Contact with such agents could lead to degradation of the molecule.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related indazole derivatives and brominated compounds, potential degradation pathways may include:
-
Hydrolysis: The amide bond in related, more complex molecules is susceptible to hydrolysis. While this compound lacks this bond, any moisture can still be detrimental.
-
Oxidation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Dehalogenation: The bromine atom on the indazole ring could be removed under certain conditions, such as exposure to reducing agents or certain catalysts. However, studies on related compounds suggest the bromide on the indazole ring is relatively stable.[6][7]
-
Thermal Decomposition: At elevated temperatures, the compound may decompose, potentially releasing hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[3][4]
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), specifically LC-QTOF-MS, or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These techniques can separate the parent compound from its degradation products and provide information about their chemical structures. When running a sample, the appearance of new peaks in the chromatogram or changes in the mass spectrum would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture, air (oxidation), or light. | Discard the sample and obtain a fresh batch. Review storage procedures to ensure the container is tightly sealed and protected from light. |
| Unexpected results in experiments | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | Analyze the sample using HPLC-MS or GC-MS to check for purity and the presence of degradation products. Compare the results with a fresh or properly stored standard. |
| Inconsistent results between different batches | Improper storage of one or more batches leading to varying levels of degradation. | Implement a strict, standardized storage protocol for all batches of the compound. Re-analyze all batches to assess their purity before use. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Sample Preparation: Prepare multiple aliquots of this compound from the same batch. Dissolve a portion in a suitable solvent (e.g., methanol) to a known concentration.
-
Storage Conditions: Store the aliquots under different conditions:
-
-20°C (control)
-
4°C
-
Room temperature (in the dark)
-
Room temperature (exposed to ambient light)
-
Elevated temperature (e.g., 40°C)
-
High humidity environment
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples using a validated HPLC-MS method.
-
Data Evaluation: Quantify the peak area of the parent compound and any new peaks that appear. A decrease in the parent peak area and the emergence of new peaks indicate degradation. Calculate the percentage of degradation over time for each condition.
Table 1: Example Data Table for Stability Study
| Storage Condition | Time (weeks) | This compound Peak Area | % Degradation |
| -20°C | 0 | 1,000,000 | 0 |
| 12 | 995,000 | 0.5 | |
| Room Temp (dark) | 0 | 1,000,000 | 0 |
| 12 | 850,000 | 15 | |
| 40°C | 0 | 1,000,000 | 0 |
| 12 | 600,000 | 40 |
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cfsre.org [cfsre.org]
Technical Support Center: Synthesis of N1-Alkyl Indazoles
Welcome to the technical support center for the synthesis of N1-alkyl indazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N1-alkyl indazoles, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of N1-alkyl indazoles?
The main challenge is controlling the regioselectivity of the alkylation reaction. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1 and N2-alkylated regioisomers, which can be difficult to separate.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.[1][2]
Q2: What are the general strategies to favor the formation of the N1-alkylated product?
Achieving high N1-selectivity typically involves conditions that favor thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][3][4][5] Key strategies include:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a widely used and effective method for promoting N1-alkylation.[2][3][6][7][8][9]
-
Substituent Effects: The presence of certain substituents on the indazole ring, particularly at the C3 position (e.g., carboxymethyl, tert-butyl, COMe, and carboxamide), can lead to excellent N1-regioselectivity (>99%) when using NaH in THF.[3][6][7][9]
-
Thermodynamic Equilibration: Employing specific electrophiles like α-halo carbonyls or β-halo esters can favor the formation of the more stable N1-substituted product through an equilibration process.[2][3][4][5]
Q3: Under what conditions is the N2-alkylated product favored?
The formation of the N2-alkylated product is often favored under kinetic control.[1][10] Specific conditions include:
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a preference for the N2 position.[1][3][5]
-
Steric Hindrance at N1: Substituents at the C7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N1 position and direct alkylation to the N2 position.[1][3][7]
-
Triflic Acid (TfOH) Catalyzed Alkylation: The use of triflic acid with diazo compounds can selectively yield N2-alkylated indazoles.[1]
Q4: How do substituents on the indazole ring influence regioselectivity?
Substituents play a crucial role through both steric and electronic effects:
-
C3 Substituents: Electron-withdrawing or bulky groups at the C3 position tend to favor N1-alkylation, especially when using NaH in THF.[2][3][10] The sodium cation is believed to coordinate with the N2 atom and an electron-rich group at C3, sterically blocking the N2 position.[2][11]
-
C7 Substituents: Electron-withdrawing or bulky groups at the C7 position can sterically hinder the N1 position, thus promoting alkylation at the N2 position.[1][3][7][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low N1/N2 Regioselectivity (Mixture of Isomers) | Reaction conditions are not optimal for thermodynamic or kinetic control. | To favor N1-alkylation: • Switch to NaH as the base and anhydrous THF as the solvent.[2][3][8]• If applicable, consider a different base such as Cesium Carbonate (Cs₂CO₃) in dioxane, particularly for substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[11][12][13]• For certain electrophiles (e.g., α-halo esters), ensure conditions allow for thermodynamic equilibration.[4][14]To favor N2-alkylation: • Employ Mitsunobu conditions (Alcohol, PPh₃, DEAD/DIAD).[1][3][13]• If the indazole has a substituent at the C7 position, this can sterically direct alkylation to N2.[1][3] |
| Low Reaction Conversion / No Reaction | 1. Insufficiently reactive alkylating agent.2. Inactive base (e.g., NaH has oxidized).3. Steric hindrance from bulky substituents (e.g., at the C7 position for N1-alkylation).[15] | 1. For less reactive electrophiles, gentle warming to 50 °C may be necessary.[12]2. Use a fresh bottle of NaH or titrate to determine its activity.3. If steric hindrance is an issue, consider alternative synthetic routes or a different directing group strategy. |
| Difficulty in Separating N1 and N2 Isomers | N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.[12] | 1. Optimize the reaction conditions to maximize the formation of the desired isomer to minimize the need for difficult purification.[12]2. Use high-performance column chromatography with a shallow elution gradient.[12]3. Consider derivatizing the mixture to facilitate separation, followed by a deprotection step.[12] |
| Side Reactions with Mitsunobu Protocol | The nucleophilicity of the indazole may be too low, or the alcohol may be sterically hindered. The standard workup can be complicated by triphenylphosphine oxide and reduced azodicarboxylate byproducts. | 1. Ensure anhydrous conditions, as water can consume the reagents.[16]2. Use a slight excess of PPh₃ and DEAD/DIAD (typically 1.5 equivalents).[1]3. Explore modified Mitsunobu reagents or purification techniques designed to simplify the removal of byproducts.[17] |
Data Presentation: Regioselectivity under Various Conditions
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield | Reference |
| 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 °C | >99:1 | >90% | [13],[11] |
| 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃/DEAD | THF | 50 °C | 1: >99 | 90-97% | [13] |
| 1H-indazole | n-pentyl bromide | NaH | THF | 50 °C | >99:1 | - | [3],[5] |
| 1H-indazole | n-pentanol | PPh₃/DIAD | THF | RT | 1:2.5 | 78% (total) | [3],[5] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | 50 °C | >99:1 | - | [3],[7] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | 50 °C | 4:96 | - | [3],[7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isobutyl bromide | K₂CO₃ | DMF | 120 °C | 58:42 | 72% (total) | [15] |
| 6-Nitro-1H-indazole | Methyl bromoacetate | K₂CO₃ | DMF | RT | >100:1 | 85% | [14] |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position using sodium hydride in THF.[2][3][8][12]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may require gentle warming (e.g., to 50 °C).
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically several hours to overnight).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: General Procedure for N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol favors the formation of the N2-alkylated product.[1][13]
-
Preparation: Dissolve the 1H-indazole (1.0 eq.), the corresponding alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress should be monitored by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. The separation of the desired product from triphenylphosphine oxide and the reduced hydrazo-ester byproduct is the main challenge.
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. research.ucc.ie [research.ucc.ie]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
Removal of starting material from 5-Bromo-1-butyl-1H-indazole product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues encountered during the purification of 5-Bromo-1-butyl-1H-indazole, with a focus on removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials that can contaminate the this compound product?
A1: The most common starting material impurity is unreacted 5-bromo-1H-indazole. Depending on the synthetic route, residual 1-bromobutane may also be present, though it is typically removed during workup and solvent evaporation due to its volatility. Another potential impurity is the N2-alkylated regioisomer, 2-butyl-5-bromo-2H-indazole, which can form during the alkylation reaction.[1]
Q2: How can I effectively monitor the progress of the reaction to minimize the amount of unreacted 5-bromo-1H-indazole?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the 5-bromo-1H-indazole starting material, you can visually track the consumption of the starting material and the formation of the product. The product, being less polar than the starting material, will have a higher Rf value.
Q3: What are the primary methods for purifying this compound and removing starting material?
A3: The two primary methods for purifying this compound are flash column chromatography and recrystallization. Flash column chromatography is highly effective at separating the product from the more polar 5-bromo-1H-indazole starting material. Recrystallization can also be effective, particularly if a suitable solvent system is identified that selectively crystallizes the product, leaving the impurities in the mother liquor.
Troubleshooting Guides
Issue 1: Presence of Starting Material (5-bromo-1H-indazole) in the Final Product
Symptoms:
-
An extra spot on the TLC plate that corresponds to the Rf of 5-bromo-1H-indazole.
-
Characteristic peaks of 5-bromo-1H-indazole observed in the 1H NMR spectrum of the product.
-
A peak corresponding to the molecular weight of 5-bromo-1H-indazole in the mass spectrum.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize Reaction Conditions: Ensure an adequate reaction time and temperature. Monitor the reaction by TLC until the starting material spot is no longer visible. Consider using a stronger base or a slight excess of the alkylating agent (1-bromobutane) to drive the reaction to completion. |
| Inefficient Purification | Refine Purification Protocol: If using column chromatography, ensure the solvent system provides good separation between the product and the starting material. For recrystallization, perform solvent screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble upon cooling. |
Data Presentation
Table 1: TLC Analysis for Monitoring Reaction Progress and Purity Assessment
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value (Approximate) |
| 5-bromo-1H-indazole (Starting Material) | 7:3 | 0.3 |
| This compound (Product) | 7:3 | 0.6 |
Table 2: Comparison of Purification Methods for Removing 5-bromo-1H-indazole
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | High resolution separation, effective for removing polar impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >95% | Simple, scalable, and can yield highly pure crystalline material. | Yield can be lower, and finding an optimal solvent can be challenging. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Objective: To separate this compound from unreacted 5-bromo-1H-indazole and other impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 20% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
Objective: To obtain a highly pure crystalline form of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water or heptane)
-
Erlenmeyer flask, condenser, heating mantle, and filtration apparatus
Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
Halogen Substitution in Indazole Scaffolds: A Comparative Analysis of Bromo- vs. Fluoro-Derivatives as Kinase Inhibitors
For Immediate Publication
GOSSELIES, BELGIUM – December 28, 2025 – In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, particularly for the development of protein kinase inhibitors. The strategic modification of this core through halogenation is a common approach to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of bromo- versus fluoro-substituted indazole compounds, focusing on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFR), a key target in oncology.
Introduction to Halogenation in Drug Design
The substitution of hydrogen with a halogen atom can significantly alter a compound's biological profile. Fluorine, being small and highly electronegative, can form favorable electrostatic interactions and improve metabolic stability. Bromine, a larger and more polarizable atom, can also form strong interactions and provides a vector for further chemical modification. Understanding the differential impact of these two halogens is critical for rational drug design. This guide utilizes data from studies on 1H-indazol-3-amine derivatives to illustrate these differences in the context of FGFR inhibition.
Comparative Biological Activity against FGFR
Structure-activity relationship (SAR) studies have demonstrated that halogen substitution at the 6-position of the indazole ring is a critical determinant of inhibitory potency against FGFR kinases. Analysis of a series of 1H-indazol-3-amine derivatives reveals a clear preference for fluorine over other substitutions at this position for achieving high potency.
A key study by Cui et al. highlighted that the presence of a fluorine atom at the 6-position of the indazole core resulted in significantly improved enzymatic and cellular activity.[1] The fluoro-indazole derivative (Compound 1) demonstrated potent, single-digit nanomolar inhibition of FGFR1 and FGFR2. While a direct head-to-head comparison with a 6-bromo equivalent under identical conditions is not available in the cited literature, the data strongly supports the beneficial role of the 6-fluoro substitution for this specific scaffold.
Table 1: Quantitative Comparison of Halogenated Indazole Derivatives as FGFR Inhibitors
| Compound ID | Indazole Substitution | Target Kinase | IC₅₀ (nM) | Cellular Assay (Cell Line) | IC₅₀ (nM) | Source |
| 1 (Fluoro) | 6-Fluoro | FGFR1 | < 4.1 | KG-1 (Myelogenous Leukemia) | 25.3 | Cui et al. (as cited in[1]) |
| FGFR2 | 2.0 | SNU-16 (Gastric Carcinoma) | 77.4 | Cui et al. (as cited in[1]) | ||
| 2 (Bromo) | 6-Bromo | VEGFR-2 | 3.0 | Not Available | Not Available | Patent Literature (as cited in[2]) |
Disclaimer: The data for the 6-Bromo-indazole derivative is against a different kinase (VEGFR-2) and is sourced from patent literature, not a peer-reviewed head-to-head study. It is included for illustrative purposes of a potent bromo-indazole compound.
Relevant Signaling Pathway: FGFR Activation
Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and auto-phosphorylate, triggering downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to cell proliferation, survival, and angiogenesis.[3] Indazole-based inhibitors act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation events that initiate these downstream signals.
Experimental Methodologies
The determination of a compound's biological activity involves a series of standardized in vitro assays. The protocols below are representative of the methods used to generate the data for FGFR inhibitors.
In Vitro Kinase Inhibition Assay (FGFR1 Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Pyk2)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (bromo- and fluoro-indazoles) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-tyrosine antibody)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of a solution containing the FGFR1 kinase to each well.
-
Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed. For the ADP-Glo™ assay, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.[4]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the IC₅₀ of test compounds in a cellular context.
Materials:
-
Cancer cell line with known FGFR activation (e.g., KG-1, SNU-16)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and calculate the IC₅₀ value using non-linear regression.
Conclusion
References
In Vitro Activity of 5-Bromo-1-butyl-1H-indazole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro activity of 5-Bromo-1-butyl-1H-indazole derivatives, with a primary focus on their characterization as synthetic cannabinoid receptor agonists. The content is intended for researchers, scientists, and drug development professionals, offering a concise overview of their biological activity, supporting experimental data, and detailed methodologies.
Comparative In Vitro Activity at the CB1 Receptor
The primary in vitro biological target identified for this compound derivatives, such as ADB-5’Br-BUTINACA, is the cannabinoid receptor 1 (CB1). The potency of these compounds is typically assessed through various functional assays that measure the concentration required to elicit a half-maximal response (EC50). The following table summarizes the in vitro activity of ADB-5’Br-BUTINACA in comparison to its non-brominated and fluorinated analogs at the human CB1 receptor.
| Compound Name | Halogen Substitution at Position 5 | Assay Type | EC50 (nM) |
| ADB-5’Br-BUTINACA | Bromo | AequoScreen® CB1 Assay | 12.5[1] |
| CB1 β-arrestin 2 Recruitment Assay | 82.1[1] | ||
| ADB-BUTINACA | Hydrogen (non-halogenated) | AequoScreen® CB1 Assay | 11.5[1] |
| CB1 β-arrestin 2 Recruitment Assay | 7.72[1] | ||
| ADB-5’F-BUTINACA | Fluoro | AequoScreen® CB1 Assay | 18.3[1] |
| CB1 β-arrestin 2 Recruitment Assay | 28.8[1] |
Note: EC50 values can vary between different studies and assay formats due to variations in experimental conditions. The data presented here is compiled from the available literature for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the in vitro activity of novel compounds. Below are methodologies for key experiments relevant to the characterization of this compound derivatives.
In Vitro CB1 Receptor Functional Assay (AequoScreen®)
This assay measures the intracellular calcium mobilization upon GPCR activation in a recombinant cell line expressing the human CB1 receptor and a photoprotein, aequorin.
Materials:
-
HEK293 cells co-expressing the human CB1 receptor and apoaequorin
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Coelenterazine h
-
Test compounds (this compound derivatives) and reference agonist (e.g., JWH-018)
-
96-well white, opaque-welled plates
-
Luminometer
Procedure:
-
Cell Preparation: Harvest the recombinant HEK293 cells and resuspend them in the assay medium.
-
Aequorin Reconstitution: Add coelenterazine h to the cell suspension to a final concentration of 5 µM and incubate for at least 4 hours at room temperature in the dark to reconstitute the aequorin.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay medium.
-
Assay Plate Loading: Add the diluted compounds to the 96-well plate.
-
Cell Injection and Luminescence Reading: Inject the cell suspension into the wells of the assay plate. Immediately measure the light emission using a luminometer.
-
Data Analysis: The luminescence signal is integrated over a specific time period (e.g., 30 seconds). The data is then normalized to the response of a maximal concentration of the reference agonist and fitted to a four-parameter logistic equation to determine the EC50 values.
In Vitro Metabolism Study using Human Hepatocytes
This assay is used to identify the metabolic fate of the test compounds.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams’ E Medium)
-
Test compound
-
96-well plates
-
Ice-cold acetonitrile
-
LC-QTOF-MS system
Procedure:
-
Hepatocyte Thawing and Seeding: Thaw the cryopreserved hepatocytes according to the supplier’s protocol and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.[2]
-
Compound Incubation: After cell attachment, replace the medium with fresh medium containing the test compound at a final concentration of 5 µM.[2]
-
Time-Course Sampling: Incubate the plate at 37°C in a humidified incubator. At various time points (e.g., 0, 0.5, 1, and 3 hours), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile.[2] The 0-hour samples are prepared by adding acetonitrile before the compound.[2]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the cell debris.
-
LC-QTOF-MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system to identify and characterize the metabolites.[2]
Visualizations
The following diagrams illustrate the general experimental workflow for assessing the in vitro activity of novel compounds and the structural relationship between the compared indazole derivatives.
Caption: General workflow for in vitro activity assessment.
Caption: Structure-activity relationship of halogenated analogs.
References
Comparative Guide to C5-Substituted Indazoles as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. This guide provides an objective comparison of the structure-activity relationships (SAR) of two distinct classes of C5-substituted indazoles as inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression and a key target in oncology. The information presented is based on experimental data from peer-reviewed research.
Comparison of C5-Amide/Urea and C5-Sulfonamide Indazole Derivatives
Two notable classes of C5-substituted indazoles have demonstrated potent inhibitory activity against Aurora kinases. These are the C5-amide/urea derivatives and the C5-sulfonamide derivatives. The nature of the substituent at the C5 position significantly influences the inhibitory potency.
Key SAR Observations:
-
C5-Sulfonamide Moiety: The introduction of a sulfonamide group at the C5 position of the indazole ring has been shown to be highly beneficial for Aurora kinase inhibition. A C5-substituted sulfonamide derivative exhibited remarkable activity with an IC50 value of 26 nM.[1] Further modifications of the phenylsulfonyl group, such as the addition of methyl, methoxy, or nitro groups, resulted in equipotent compounds. However, the introduction of bulkier groups on the phenylsulfonyl moiety led to a decrease in activity.[1]
-
C5-Amide and C5-Urea Moieties: Substitution at the C5 position with phenyl urea or phenyl amide groups also confers significant Aurora kinase inhibitory activity, with reported IC50 values of less than 1 µM.[1] These findings suggest that the presence of a hydrogen bond donor and acceptor system at the C5 position is crucial for potent inhibition.
The data indicates that while both classes of compounds are effective inhibitors, the C5-sulfonamide derivatives have demonstrated higher potency in some cases.
Data Presentation: Inhibitory Activity of C5-Substituted Indazoles against Aurora Kinases
The following table summarizes the in vitro inhibitory activities of representative C5-substituted indazole derivatives against Aurora kinases.
| Compound Class | C5-Substituent | Aurora Kinase IC50 | Reference |
| C5-Sulfonamide | Phenylsulfonamide | 26 nM | [1] |
| Methylphenylsulfonamide | equipotent to phenylsulfonamide | [1] | |
| Methoxyphenylsulfonamide | equipotent to phenylsulfonamide | [1] | |
| Nitrophenylsulfonamide | equipotent to phenylsulfonamide | [1] | |
| C5-Amide/Urea | Phenyl urea | < 1 µM | [1] |
| Phenyl amide | < 1 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of the C5-substituted indazole derivatives against Aurora kinases is typically determined using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (C5-substituted indazoles)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. A DMSO stock solution is typically used for the initial dilution.
-
Enzyme and Substrate Preparation: Dilute the Aurora kinase and the substrate in kinase buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the serially diluted test compounds. Add the diluted Aurora kinase to each well.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a two-step process of stopping the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response curve to a suitable model.
Cell-Based Aurora B Kinase Activity Assay (Histone H3 Phosphorylation)
To assess the activity of the inhibitors in a cellular context, the phosphorylation of a key downstream substrate of Aurora B, Histone H3 at Serine 10 (H3S10ph), is often measured.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with the primary antibody against phospho-Histone H3 (Ser10), followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the level of Histone H3 phosphorylation relative to a loading control (e.g., total Histone H3 or GAPDH).
Visualizations
SAR Study Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of kinase inhibitors.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Aurora Kinase Signaling Pathway
The diagram below depicts a simplified signaling pathway involving Aurora kinases and the point of inhibition by the C5-substituted indazoles.
Caption: Inhibition of the Aurora kinase signaling pathway by C5-substituted indazoles.
References
Purity Analysis of Commercially Available 5-Bromo-1-butyl-1H-indazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of commercially available 5-Bromo-1-butyl-1H-indazole, a synthetic cannabinoid receptor agonist, focusing on its purity. This document offers a summary of products from various suppliers, a discussion of alternative compounds, and detailed experimental protocols for purity assessment.
Commercial Availability and Stated Purity
The purity of this compound can vary between suppliers. The following table summarizes the stated purity levels from a selection of commercial vendors. It is important to note that these values are as stated by the supplier and independent verification is always recommended.
| Supplier | Product Name/Synonym | Stated Purity | Analytical Method |
| Sigma-Aldrich | N-Boc-5-bromoindazole | ≥ 95% | HPLC |
| Chem-Impex International, Inc. | N-Boc-5-bromo-1H-indazole | ≥ 95% | HPLC |
| Capot Chemical Co.,Ltd. | tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | 98% (Min) | HPLC |
| Amadis Chemical Company Limited | 5-Bromoindazole-1-carboxylic acid tert-butyl ester | 97% | Not Specified |
| Aaron Chemicals LLC | 1-BOC-5-BROMO-INDAZOLE | 95% | Not Specified |
| J & W PharmLab, LLC | 5-Bromo-3-methyl-indazole-1-carboxylicacidtert-butylester | 97% | Not Specified |
Alternative Compounds
Several alternatives to this compound exist, primarily other synthetic cannabinoid receptor agonists. These compounds often have similar core structures with different substitutions. The choice of an alternative depends on the specific research application, such as studying structure-activity relationships or exploring different receptor binding profiles.
Some notable alternatives include:
-
ADB-BUTINACA : The non-brominated analog of this compound. Comparing the activity of these two compounds can provide insights into the role of the bromine substitution.[1][2]
-
5F-ADB-BUTINACA : A fluorinated analog. Halogenation is a common modification in drug development to alter potency and metabolic stability.[1]
-
MDMB-4en-PINACA : A potent synthetic cannabinoid with a different tail moiety, which has been widely studied.[1]
-
ADB-5′Br-INACA : A brominated analog without the butyl tail, allowing for investigation of the tail group's contribution to activity.[1]
The in vitro CB1 receptor potency of this compound (also known as ADB-5′Br-BUTINACA) has been reported to be similar to its non-brominated analog, ADB-BUTINACA.[1]
Experimental Protocols for Purity Analysis
A comprehensive purity analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile compounds.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., Phenomenex® Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[3]
-
Mobile Phase :
-
A: 10 mM Ammonium formate in water, pH 3.0.[3]
-
B: Acetonitrile or Methanol.
-
-
Gradient : A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 15-20 minutes to elute compounds with varying polarities. For example, starting at 95% A and moving to 95% B over 13 minutes.[3]
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : UV detection at 218 nm.[4]
-
Sample Preparation : Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.
-
Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds and provides structural information for impurity identification.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[3][5]
-
Column : A non-polar capillary column (e.g., Agilent J&W DB-1, 12 m x 200 µm x 0.33 µm).[3][5]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.46 mL/min).[3][5]
-
Oven Temperature Program : Start at a low temperature (e.g., 50 °C), then ramp up to a high temperature (e.g., 340 °C) at a rate of 30 °C/min.[5]
-
Mass Spectrometer : Operated in electron ionization (EI) mode with a scan range of m/z 40-550.[3]
-
Sample Preparation : Dissolve the sample in a volatile organic solvent like methanol.[3]
-
Analysis : The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the mass spectra of minor peaks can be used to identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation : NMR spectrometer (e.g., 400 MHz).[5]
-
Solvent : Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[5]
-
Experiments :
-
¹H NMR : Provides information on the proton environment and can be used to detect impurities with different proton signals. A purity of over 90% can be estimated from the ¹H NMR spectrum.[6]
-
¹³C NMR : Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC) : Used for unambiguous assignment of proton and carbon signals and to confirm the structure.[5]
-
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.[5]
-
Analysis : Purity is determined by comparing the integrals of the signals corresponding to the main compound with those of any impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercially available sample of this compound.
Caption: Workflow for purity analysis of this compound.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromo-Indazole Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for developing safe and effective therapeutics. The 5-bromo-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of 5-bromo-indazole based inhibitors, supported by experimental data, to aid in the objective assessment of their performance and potential off-target effects.
The indazole core, a bioisostere of purine, readily fits into the ATP-binding pocket of kinases, making it an excellent starting point for inhibitor design. The addition of a bromine atom at the 5-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving absolute selectivity. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive cross-reactivity profiling.
This guide focuses on the available cross-reactivity data for representative 5-bromo-indazole based inhibitors to illustrate the importance of thorough kinase screening in drug discovery.
Comparative Kinase Selectivity Profiles
To provide a quantitative comparison of inhibitor selectivity, the following table summarizes the available cross-reactivity data for a 5-bromo-indazole based Polo-like kinase 4 (PLK4) inhibitor, compound C05.[1][2] For context, the well-established multi-kinase inhibitor Axitinib, which also contains an indazole core, is included to highlight the spectrum of selectivity that can be achieved with this scaffold.[2]
Table 1: Kinase Inhibition Profile of a 5-Bromo-Indazole Based Inhibitor (C05) and Axitinib.
| Kinase Target | C05 (% Inhibition at 0.5 µM)[1][2] | Axitinib (IC50 in nM)[2] |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Data for C05 represents the percentage of kinase activity inhibited at a fixed concentration.[1][2] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[2] A hyphen (-) indicates that data was not provided in the cited sources.
The data reveals that compound C05 exhibits significant inhibitory activity against its primary target, PLK4, with lower inhibition of other tested kinases at the same concentration.[1][2] This suggests a degree of selectivity for PLK4. In contrast, Axitinib is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFRs and PDGFRβ, in addition to PLK4.[2] This highlights the broad range of selectivity profiles that can be achieved with the indazole scaffold, influenced by the specific substitutions on the core ring structure.
While comprehensive public data on a wide range of 5-bromo-indazole based inhibitors is limited, the indazole scaffold has been successfully utilized to develop selective inhibitors for other kinase families, such as Aurora kinases. For instance, studies have reported the development of indazole derivatives that are selective for either Aurora A or Aurora B, or act as dual inhibitors.[3] This further emphasizes the tunability of the indazole core for achieving desired selectivity profiles.
Key Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to studying cross-reactivity, the following diagrams are provided.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 5-Bromo-1-butyl-1H-indazole Derivatives in Cell-Based Assays: A Comparative Guide
The 5-bromo-1-butyl-1H-indazole scaffold has emerged as a versatile chemical structure, leading to the development of derivatives with potent and varied biological activities. This guide provides a comparative overview of the efficacy of these derivatives in two distinct therapeutic areas: oncology and cannabinoid receptor modulation. The performance of these compounds is evaluated through various cell-based assays, with supporting experimental data and detailed protocols to aid researchers in the field of drug discovery and development.
Part 1: Anticancer Activity of Indazole Derivatives
A notable derivative, (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole (referred to as compound 2f ), has demonstrated significant potential as an anti-cancer agent. Its efficacy has been profiled across a panel of cancer cell lines, revealing potent anti-proliferative and pro-apoptotic activities.[1]
Data Presentation: Anti-proliferative Activity
The inhibitory effects of compound 2f on the growth of various cancer cell lines were quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. For comparison, the well-established chemotherapy drug Cisplatin is included.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 2f | 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 1.15 | |
| HCT116 | Colon Cancer | 0.58 | |
| HeLa | Cervical Cancer | 0.76 | |
| Cisplatin | 4T1 | Breast Cancer | 5.6 |
| A549 | Lung Cancer | 3.2 | |
| HCT116 | Colon Cancer | 4.1 | |
| HeLa | Cervical Cancer | 2.5 |
Data for Compound 2f sourced from[1]. Cisplatin data is representative and may vary based on experimental conditions.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of compound 2f was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.[2]
-
Cell Seeding: Cancer cells (e.g., 4T1, A549, HCT116, HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of compound 2f or a vehicle control (DMSO) and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
To determine if the observed cell death was due to apoptosis, flow cytometry analysis using an Annexin V-FITC Apoptosis Detection Kit was performed.[1]
-
Cell Treatment: 4T1 cells are seeded in 6-well plates and treated with compound 2f for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway and Workflow Visualization
Compound 2f was found to induce apoptosis in 4T1 breast cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of cleaved caspase-3.[1]
Caption: Apoptotic pathway induced by Compound 2f.
Caption: Workflow for Annexin V/PI apoptosis assay.
Part 2: Cannabinoid Receptor Modulation
Derivatives of this compound have also been identified as potent synthetic cannabinoid receptor agonists (SCRAs). One such derivative, ADB-5’Br-BUTINACA, has been studied for its ability to activate the cannabinoid receptor 1 (CB1), a key receptor in the central nervous system.
Data Presentation: CB1 Receptor Activation
The potency of ADB-5’Br-BUTINACA in activating the CB1 receptor was determined using a cell-based calcium mobilization assay (AequoScreen®). The EC50 value, representing the concentration that elicits a half-maximal response, is presented below in comparison to its non-brominated analog, ADB-BUTINACA.[3]
| Compound | Target Receptor | EC50 (nM) |
| ADB-5’Br-BUTINACA | CB1 | 12.5 |
| ADB-BUTINACA | CB1 | 11.5 |
Data sourced from[3]. The similar EC50 values suggest that the 5-bromo substitution on the indazole core does not significantly alter the in vitro potency at the CB1 receptor for this particular structural class.[3]
Experimental Protocols
1. CB1 Receptor Activation Assay (AequoScreen®)
This assay measures the activation of a G-protein coupled receptor (GPCR), such as CB1, by detecting intracellular calcium mobilization.
-
Cell Line: A stable cell line co-expressing the human CB1 receptor, a G-protein alpha subunit (Gα16), and apoaequorin is used.
-
Cell Preparation: Cells are harvested and incubated with coelenterazine, a substrate for the photoprotein aequorin.
-
Compound Addition: The prepared cells are exposed to varying concentrations of the test compound (e.g., ADB-5’Br-BUTINACA).
-
Signal Detection: Activation of the CB1 receptor by the compound leads to a Gα16-mediated signaling cascade, resulting in the release of intracellular calcium. This calcium binds to the aequorin-coelenterazine complex, triggering a flash of light.
-
Data Analysis: The luminescent signal is measured, and the data is used to generate a dose-response curve from which the EC50 value is determined.
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow of a cell-based GPCR activation assay and the signaling cascade involved.
Caption: General workflow for a cell-based GPCR assay.
Caption: Signaling cascade in the AequoScreen® assay.[3]
This guide highlights the diverse applications of this compound derivatives, demonstrating their potential in both cancer therapy and as modulators of the endocannabinoid system. The provided data and protocols offer a valuable resource for researchers investigating these and similar compounds.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N1 versus N2 Alkylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The strategic alkylation of the indazole core at the N1 and N2 positions of the pyrazole ring is a key step in the development of these compounds, as the position of the alkyl group can significantly influence their physicochemical properties and, consequently, their biological activity. This guide provides a comparative overview of the biological activities of N1- and N2-alkylated indazoles, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Anticancer Activity
The in vitro antiproliferative activity of N1- and N2-alkylated indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for representative N1- and N2-substituted indazoles from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Representative N1-Alkylated Indazole Derivatives
| Compound ID | Target/Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | [1] |
| MCF-7 (Breast) | 0.43 | [1] | |
| HCT116 (Colon) | 0.56 | [1] | |
| A549 (Lung) | 0.89 | [1] | |
| HepG2 (Liver) | 1.15 | [1] | |
| Compound 36 | HCT116 (Colon) | 0.4 ± 0.3 | [2] |
Table 2: Anticancer Activity of Representative N2-Alkylated Indazole Derivatives
| Compound ID | Target/Cancer Cell Line | IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 30 | [3] |
| Compound 6i | VEGFR-2 | 24.5 | [4] |
| Compound 12b | VEGFR-2 | 5.4 | [3] |
| Compound 12c | VEGFR-2 | 5.6 | [3] |
| Compound 12e | VEGFR-2 | 7 | [3] |
Table 3: Comparative Inhibitory Activity Against Aurora Kinases
| Compound ID | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| Danusertib (PHA-739358) | 13 | 79 | [5] |
| Alisertib (MLN8237) | 1.2 | 396.5 | [5] |
| AMG 900 | 5 | 4 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of the biological activity of indazole derivatives.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Indazole compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indazole compounds. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, Aurora A/B)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Indazole compounds (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the indazole compounds in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the indazole compound (or DMSO for control), and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The biological activity of N1- and N2-alkylated indazoles is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Caption: General experimental workflow for the synthesis and biological evaluation of N1- and N2-alkylated indazole derivatives.
Caption: Simplified representation of the VEGFR signaling pathway and its inhibition by indazole derivatives.
Caption: Simplified representation of the PI3K/Akt/mTOR signaling pathway and its inhibition by indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-butyl-1H-indazole: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1-butyl-1H-indazole, a compound utilized in advanced scientific research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Audience: This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Core Safety and Handling Summary
While some safety data sheets (SDS) for closely related compounds suggest minimal hazards[1], others indicate that similar bromo-indazole derivatives can cause skin and serious eye irritation, as well as potential respiratory irritation[2][3]. Given this, a cautious approach is warranted. Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3]
Quantitative Data and Physical Properties
| Property | Value | Source |
| Synonyms | ADB-5'Br-BUTINACA, ADB-5'Br-BINACA, ADB-BUT-5Br-INACA | [1][4][5] |
| Molecular Formula | C₁₈H₂₅BrN₄O₂ | [6] |
| Appearance | Crystalline solid | [5] |
| Storage Temperature | -20°C | [6] |
| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, Ethanol: 2 mg/ml | [5] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials. As a brominated organic compound, it must be treated as hazardous waste and segregated accordingly.[2]
Materials Required
-
Designated hazardous waste container for halogenated organic compounds (clearly labeled).
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Chemical fume hood.
-
Waste labels.
-
Spill kit for chemical spills.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Preparing the Waste Container:
-
Obtain a designated waste container for halogenated organic compounds. This container must be in good condition and have a secure, tight-fitting lid.[6]
-
The container should be clearly labeled as "Hazardous Waste - Halogenated Organic Compounds" before the first addition of waste.[2][3]
-
List all chemical constituents, including "this compound," on the label.
-
-
Transferring Waste:
-
All operations involving the transfer of this compound to the waste container must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour liquid waste containing the compound into the designated container, avoiding splashes.
-
For solid waste (e.g., residual compound, contaminated filter paper), place it directly into a designated solid halogenated waste container.
-
-
Disposal of Contaminated Lab Supplies:
-
Any lab supplies that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[3]
-
Collect these materials in a separate, clearly labeled container for solid halogenated waste.
-
-
Finalizing for Pickup:
-
Ensure the waste container is securely sealed to prevent any leaks or evaporation.[6]
-
Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Do not allow the compound or its solutions to enter the sewer system or any water sources.[1]
-
Emergency Procedures for Spills
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in the designated halogenated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-1-butyl-1H-indazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-1-butyl-1H-indazole was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 5-Bromo-1H-indazole and other brominated indazole derivatives. It is imperative to treat this compound with the precautions required for hazardous chemicals and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
Based on data from structurally related compounds like 5-Bromo-1H-indazole, this chemical should be handled as a hazardous substance. The primary hazards include:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Serious Eye Damage/Irritation : May cause serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][2][3]
Quantitative Data Summary
| Property | Value | Source Compounds |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation). | 5-Bromo-1H-indazole, 4-Bromo-5-isopropyl-1H-indazole, 1-Benzyl-7-bromo-1H-indazole, tert-Butyl 4-bromo-1H-indazole-5-carboxylate |
| Signal Word | Danger or Warning | 5-Bromo-1H-indazole, 4-Bromo-5-isopropyl-1H-indazole |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage/Eye Irritation 1/2, Specific target organ toxicity — single exposure 3 (Respiratory tract irritation). | 5-Bromo-1H-indazole, 4-Bromo-5-isopropyl-1H-indazole, 1-Benzyl-7-bromo-1H-indazole, tert-Butyl 4-bromo-1H-indazole-5-carboxylate |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[4][5] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust that can cause serious eye damage.[1][4] |
| Body Protection | A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants. | To protect against contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood.[4] A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[4] |
Operational Plan: Handling and Storage
Strict adherence to a detailed operational protocol is necessary for the safe handling and storage of this compound.
Engineering Controls:
-
Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2][4]
Experimental Protocol: Standard Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a spill kit readily available.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound within the fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Avoid generating dust.[5]
-
Keep the container sealed when not in use.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Halogenated Organic Waste: Due to its bromine content, all waste containing this compound is classified as halogenated organic waste.[6]
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container for halogenated organic waste.[6]
-
Solid Waste: Place contaminated solid materials (e.g., gloves, weighing paper) in a sealed bag and then into a designated solid halogenated organic waste container.[6]
-
Never mix halogenated waste with non-halogenated waste. [6]
Step-by-Step Disposal Protocol:
-
Containment: Carefully transfer all waste into the appropriate, clearly labeled "Halogenated Organic Waste" container. Ensure the container is compatible with the chemical.[6]
-
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Collection: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[4] The preferred method of disposal is typically controlled incineration in a facility equipped with flue gas scrubbing.[6]
-
Spill Management: In the event of a spill, evacuate the area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into the designated hazardous waste container.[4]
Do not dispose of this compound down the drain or in regular trash. [6]
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
